Hdac-IN-87
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H7F5N4O2S |
|---|---|
Molecular Weight |
378.28 g/mol |
IUPAC Name |
3-[5-[[6-(difluoromethyl)pyrimidin-4-yl]oxymethyl]thiophen-2-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7F5N4O2S/c14-10(15)7-3-9(20-5-19-7)23-4-6-1-2-8(25-6)11-21-12(24-22-11)13(16,17)18/h1-3,5,10H,4H2 |
InChI Key |
HYAAXVUCKMGBKJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-87: A Technical Guide to Its Putative Mechanism of Action
Disclaimer: This document provides a detailed overview of the hypothesized mechanism of action for Hdac-IN-87 based on its known inhibitory activity against Histone Deacetylase 4 (HDAC4) and Histone Deacetylase 6 (HDAC6). Due to a lack of specific preclinical and mechanistic studies on this compound, the information presented herein is extrapolated from the established roles of its target enzymes and the general mechanism of action of non-selective HDAC inhibitors. Further experimental validation is required to definitively elucidate the specific biological effects of this compound.
Introduction to this compound
This compound is a synthetic small molecule identified as a non-selective histone deacetylase (HDAC) inhibitor.[1] It exhibits inhibitory activity against at least two HDAC isoforms, HDAC4 (a class IIa HDAC) and HDAC6 (a class IIb HDAC).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][4] By inhibiting HDACs, compounds like this compound can induce hyperacetylation, leading to a more open chromatin state and altered gene expression, which can in turn affect cellular processes such as cell cycle progression, differentiation, and apoptosis.[5][6][7]
Core Mechanism of Action: HDAC Inhibition
The fundamental mechanism of action of this compound is the inhibition of histone deacetylase enzymes. HDACs are metalloenzymes that typically utilize a zinc ion in their catalytic domain to facilitate the hydrolysis of the acetyl group from lysine residues.[8] HDAC inhibitors, including presumably this compound, function by chelating this zinc ion, thereby blocking the catalytic activity of the enzyme.[8] This inhibition leads to an accumulation of acetylated histones, which disrupts the electrostatic interactions between the positively charged histones and the negatively charged DNA backbone.[9] The resulting relaxed chromatin structure allows for greater accessibility of transcription factors to DNA, leading to the reactivation of silenced genes, including tumor suppressor genes.[10]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, chaperone proteins, and cytoskeletal proteins.[5] Therefore, the biological effects of this compound are likely not limited to epigenetic regulation but also involve the modulation of various signaling pathways through the altered acetylation status of these non-histone substrates.
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the known inhibitory concentrations and toxicity data.
| Parameter | Value | Species | Notes |
| pIC50 (HDAC4) | 6.9 | Not Specified | In vitro enzyme assay |
| pIC50 (HDAC6) | 5.8 | Not Specified | In vitro enzyme assay |
| Acute Oral LD50 | > 500 mg/kg | Rat | In vivo toxicity study |
Table 1: Quantitative data for this compound.[1]
To provide context for the potency of HDAC inhibitors, the following table presents IC50 values for representative HDAC inhibitors against various cancer cell lines. Note: This data is for comparative purposes only and does not represent the activity of this compound.
| Compound | Cell Line | IC50 (µM) | Cancer Type |
| Vorinostat (SAHA) | HCT116 | 0.4 | Colon Cancer |
| Romidepsin | Jurkat | 0.002 | T-cell Leukemia |
| Panobinostat | U266 | 0.005 | Multiple Myeloma |
| Tubastatin A (HDAC6 selective) | MDA-MB-231 | 1.2 | Breast Cancer |
Table 2: Representative IC50 values of various HDAC inhibitors.
Signaling Pathways
The inhibitory action of this compound on HDAC4 and HDAC6 is predicted to impact multiple downstream signaling pathways.
General HDAC Inhibition Pathway
The primary consequence of HDAC inhibition is the hyperacetylation of histones, leading to changes in gene expression. This can result in various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation.
References
- 1. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of acridine-based histone deacetylase inhibitors as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-87: A Technical Guide to the HDAC4/HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-87, also identified as Compound XII6, is a notable nonselective inhibitor of histone deacetylase 4 (HDAC4) and histone deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of HDAC inhibition, particularly in the context of drug discovery and development for therapeutic areas where HDAC4 and HDAC6 play a significant role.
Core Properties and Activity
This compound is a synthetic small molecule characterized by its inhibitory activity against class IIb histone deacetylases, specifically HDAC4 and HDAC6. Its development stems from research into novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether compounds.
In Vitro Inhibitory Activity
The primary in vitro activity of this compound is its ability to inhibit the enzymatic function of HDAC4 and HDAC6. The potency of this inhibition is quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target | pIC50 | IC50 (nM) |
| HDAC4 | 6.9 | ~126 |
| HDAC6 | 5.8 | ~1585 |
| Table 1: In Vitro Inhibitory Activity of this compound against HDAC4 and HDAC6.[1] |
In Vivo Data
Toxicological data from in vivo studies in rats have established a preliminary safety profile for this compound.
| Parameter | Value | Species |
| Acute Oral LD50 | > 500 mg/kg | Male and Female Rats |
| Table 2: Acute Oral Toxicity of this compound.[1] |
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn modulates gene expression and various cellular processes.
HDAC4 Signaling
HDAC4 is a critical regulator of cellular processes such as muscle differentiation, chondrocyte hypertrophy, and neuronal development. Its activity is tightly controlled by its subcellular localization, shuttling between the nucleus and cytoplasm in response to various signaling cues. Inhibition of HDAC4 by this compound is expected to disrupt these processes.
HDAC6 Signaling
HDAC6 is predominantly a cytoplasmic enzyme with a unique substrate specificity for non-histone proteins, including α-tubulin and Hsp90. Its inhibition by this compound can lead to hyperacetylation of these substrates, affecting cellular processes like cell motility, protein quality control, and signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays relevant to the characterization of this compound.
Synthesis of this compound (Compound XII6)
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reagents, conditions, and purification methods, it is imperative to consult the primary literature.
HDAC Enzyme Inhibition Assay
The inhibitory activity of this compound against HDAC4 and HDAC6 can be determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of recombinant HDAC protein on a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate deacetylation is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human HDAC4 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (e.g., Trypsin in Trichostatin A)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HDAC enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a final period (e.g., 15 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Antifungal Assay
This compound has demonstrated fungicidal activity. A representative in vivo protocol to assess this activity is described below.
Principle: The efficacy of the inhibitor in controlling fungal disease is evaluated on infected plants.
Materials:
-
Host plants (e.g., sorghum for Puccinia sorghi or soybean for Phakopsora pachyrhizi)
-
Fungal pathogen spores
-
This compound formulated for foliar application
-
Control formulation (vehicle)
-
Growth chambers with controlled environment
Procedure:
-
Grow host plants to a suitable developmental stage.
-
Prepare a spore suspension of the fungal pathogen.
-
Inoculate the plants with the spore suspension.
-
After a defined post-inoculation period, treat the plants with different concentrations of this compound formulation and a control formulation.
-
Maintain the plants in a growth chamber with optimal conditions for disease development.
-
Assess disease severity at regular intervals by visually scoring the percentage of leaf area covered by lesions.
-
Calculate the protective or curative efficacy of this compound compared to the control.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of HDAC4 and HDAC6 in various biological systems. Its demonstrated in vitro inhibitory activity and in vivo fungicidal properties suggest potential applications in both biomedical research and agriculture. Further studies are warranted to elucidate its full therapeutic and practical potential. This will involve a more comprehensive evaluation of its selectivity profile across the entire HDAC family, detailed pharmacokinetic and pharmacodynamic studies, and exploration of its efficacy in relevant disease models. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating such investigations.
References
Hdac-IN-87: A Technical Guide for Researchers
COMPOUND AT A GLANCE
| Parameter | Value | Reference |
| Compound Name | Hdac-IN-87 (also known as Compound XII6) | [1][2][3] |
| CAS Number | 3039482-69-1 | [2][3] |
| Molecular Formula | C13H7F5N4O2S | [2][3] |
| Molecular Weight | 378.28 g/mol | [3] |
| Target(s) | Non-selective Histone Deacetylase (HDAC) inhibitor | [1][2][3] |
| Primary Activity | Fungicidal activity against P. sorghi and P. pachyrhizi | [1][2][3] |
Introduction
This compound is a novel, non-selective histone deacetylase (HDAC) inhibitor.[1][2][3] It has demonstrated inhibitory activity against at least two HDAC isoforms, HDAC4 and HDAC6, and exhibits potent fungicidal properties.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, biological activities, and physicochemical properties, to support further research and development efforts.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4][5][6] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[6][7] HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to an accumulation of acetylated histones.[5][8] This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.[6][8]
The general mechanism of HDAC inhibition involves the binding of the inhibitor to the active site of the HDAC enzyme, typically chelating a zinc ion that is essential for its catalytic activity.[4][5] This prevents the enzyme from deacetylating its substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-87: A Technical Guide to its Fungicidal Activity and the Role of Histone Deacetylase Inhibition
Disclaimer: This document synthesizes publicly available information regarding Hdac-IN-87 and the broader field of histone deacetylase (HDAC) inhibitors as antifungal agents. Specific quantitative data and detailed experimental protocols from the primary scientific literature concerning this compound are not fully accessible at the time of this writing. Therefore, this guide provides a framework based on established principles and methodologies in the field, with illustrative examples where specific data is unavailable.
Introduction
This compound, also identified as Compound XII6, is a nonselective histone deacetylase (HDAC) inhibitor that has demonstrated fungicidal activity against significant plant pathogens, notably Puccinia sorghi (common rust of maize) and Phakopsora pachyrhizi (Asian soybean rust)[1][2]. As an epigenetic modulator, this compound represents a modern approach to fungicide development, targeting the fundamental cellular machinery that regulates fungal growth, development, and virulence. This technical guide provides an in-depth overview of the fungicidal activity of this compound, detailing its mechanism of action, presenting a template for quantitative data analysis, and outlining relevant experimental protocols for its evaluation.
Mechanism of Action: HDAC Inhibition in Fungi
The antifungal activity of this compound is rooted in its ability to inhibit histone deacetylases, a class of enzymes crucial for cellular regulation in eukaryotes, including fungi.
The Role of Histone Deacetylases (HDACs)
HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins. This deacetylation process leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is a key epigenetic mechanism that governs gene expression[3][4]. In fungi, HDACs are essential for regulating a wide array of processes, including:
-
Fungal Development and Morphology: Control of genes involved in germination, hyphal growth, and the formation of infection structures[5][6].
-
Virulence and Pathogenicity: Regulation of genes encoding toxins, secondary metabolites, and factors required for host invasion[4][6].
-
Stress Response: Adaptation to environmental stresses, including host defense mechanisms and exposure to other antifungal agents[5].
Effects of HDAC Inhibition
This compound, as a nonselective inhibitor, blocks the catalytic activity of HDACs. This inhibition disrupts the normal balance of histone acetylation, leading to a state of hyperacetylation. The consequences of this epigenetic alteration are profound:
-
Chromatin Remodeling: Increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed, open chromatin structure (euchromatin).
-
Transcriptional Dysregulation: The open chromatin state allows for the inappropriate expression of genes that are normally silenced and the repression of genes that require HDAC activity for their expression. This widespread dysregulation disrupts essential cellular pathways.
-
Non-Histone Protein Effects: HDACs also deacetylate non-histone proteins. A critical target in fungi is the molecular chaperone Hsp90. Inhibition of HDACs leads to Hsp90 hyperacetylation, which impairs its function. Since Hsp90 is vital for the stability and function of many proteins involved in fungal growth and drug resistance, its inhibition has a potent antifungal effect[4].
The culmination of these effects is the arrest of fungal growth and, ultimately, cell death, defining the fungicidal activity of compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 4. Frontiers | Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis [frontiersin.org]
- 5. Histone Deacetylases and Their Inhibition in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Function of Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[3][4] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is vital for normal cellular function.[4][5] An imbalance, often involving the overexpression of HDACs, is implicated in numerous diseases, particularly cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]
HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of HDACs, leading to the accumulation of acetylated histones and other proteins.[6][7] This restores a more open chromatin structure, allowing for the transcription of genes that can induce, for example, tumor suppression.[5] Consequently, HDACis have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use and many more under investigation.[5][8] This guide provides a comprehensive overview of the biological function, mechanism of action, and experimental evaluation of HDAC inhibitors.
Core Mechanism of Action
HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes. For the classical zinc-dependent HDACs (Classes I, II, and IV), these inhibitors typically chelate the zinc ion in the catalytic domain, which blocks the substrate from accessing the active site and prevents the removal of acetyl groups.[6][9] The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn modulates a wide array of cellular functions.[7][10]
Key molecular consequences of HDAC inhibition include:
-
Chromatin Remodeling: Increased histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting gene expression.[3][5]
-
Regulation of Non-Histone Proteins: HDACs target numerous non-histone proteins, including transcription factors (e.g., p53, RUNX3), chaperone proteins, and signaling molecules.[5][7] Inhibition of HDACs can lead to the acetylation and subsequent stabilization or altered activity of these proteins. For example, hyperacetylation of the tumor suppressor protein p53 enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[5][7]
Biological Functions and Therapeutic Applications
The cellular consequences of HDAC inhibition are diverse and contribute to their therapeutic potential, particularly in oncology. Normal cells appear to be more resistant to the effects of HDACis compared to transformed cells.[5]
1. Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M phase transitions.[5] A key mechanism involves the increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21.[5][7] The upregulation of p21 leads to the inhibition of cyclin/CDK complexes, thereby halting cell cycle progression.[5]
2. Induction of Apoptosis: HDACis can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][10] This is achieved by modulating the expression of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can lead to the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins.[5]
3. Anti-Angiogenesis: HDAC inhibitors have been shown to suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This effect can be mediated by the downregulation of pro-angiogenic factors.
4. Modulation of Immune Responses: HDAC inhibition can enhance anti-tumor immunity.[11] This includes the upregulation of molecules on cancer cells that make them more visible to the immune system and the modulation of immune cell function.[11]
Quantitative Data on HDAC Inhibitor Activity
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. Below is a table summarizing representative IC50 values for well-characterized HDAC inhibitors against different HDAC classes.
| Inhibitor | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV HDACs (IC50, nM) |
| Vorinostat (SAHA) | Pan-HDAC inhibitor with activity in the low nanomolar range across multiple isoforms. | - | - | - |
| Romidepsin (FK228) | Potent against Class I HDACs. | - | - | - |
| Entinostat (MS-275) | Selective for HDAC1, 2, and 3. | - | - | - |
| Panobinostat (LBH589) | Pan-HDAC inhibitor with potent activity against most isoforms. | - | - | - |
Note: Specific IC50 values can vary depending on the assay conditions. The table provides a general representation of inhibitor selectivity.
Experimental Protocols
1. In Vitro HDAC Activity Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
Test compound (e.g., Hdac-IN-87) and control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In the microplate, add the HDAC enzyme to each well, followed by the test compound or vehicle control.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[12]
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot Analysis of Histone Acetylation
This method is used to assess the effect of an HDAC inhibitor on the acetylation status of histones in cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-Tubulin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and a loading control like anti-total-H3 or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative increase in histone acetylation.
3. Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of an HDAC inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well clear cell culture plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at a known density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors can influence numerous signaling pathways that are critical for cancer cell survival and proliferation. One such pathway is the PI3K/AKT pathway.
In some contexts, HDACs can repress the transcription of tumor suppressor genes like PTEN. By inhibiting HDACs, the expression of PTEN can be restored, leading to the inhibition of the pro-survival PI3K/AKT signaling pathway.
HDAC inhibitors represent a significant class of therapeutic agents with broad biological activities. Their primary mechanism of action involves the hyperacetylation of histone and non-histone proteins, leading to altered gene expression and modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis. The continued development and characterization of novel HDAC inhibitors, supported by robust in vitro and in vivo experimental protocols, hold great promise for the treatment of cancer and other diseases.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Hdac-IN-87: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-87, also known as Compound XII6, is a novel, non-selective histone deacetylase (HDAC) inhibitor. Its discovery represents a significant advancement in the development of therapeutic agents, particularly in the field of antifungal treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its potential as a potent fungicide.
Discovery and Rationale
This compound was developed as part of a research program focused on designing novel fungicides targeting histone deacetylases.[1] The rationale for this approach is based on the critical role of HDACs in regulating gene expression and other essential cellular processes in fungi. By inhibiting HDACs, it is possible to disrupt these processes, leading to fungal cell death.
The chemical structure of this compound features a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety linked to a pyrimidin-4-ether. This design was the result of systematic structural modifications aimed at optimizing the compound's inhibitory activity against HDAC enzymes and its efficacy against fungal pathogens.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key 5-(trifluoromethyl)-1,2,4-oxadiazole and pyrimidin-4-ether heterocyclic systems, followed by their coupling. While the specific, step-by-step protocol from the primary research is not publicly available in full detail, the general synthetic strategy can be inferred from related literature on the synthesis of similar chemical scaffolds.
A plausible synthetic workflow for this compound is outlined below. This diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations involved.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent activity as a non-selective HDAC inhibitor and as a fungicide. The key quantitative data are summarized in the table below.
| Parameter | Value | Species/Target | Reference |
| HDAC Inhibition | |||
| pIC50 vs. HDAC4 | 6.9 | Human | [1] |
| pIC50 vs. HDAC6 | 5.8 | Human | [1] |
| Fungicidal Activity | |||
| 50% control vs. P. pachyrhizi | 0.780 mg/L | Phakopsora pachyrhizi (Soybean Rust) | [1] |
| Control vs. P. rubigo | Excellent at 116 g a.i./ha | Puccinia rubigo-vera (Wheat Leaf Rust) | [1] |
| Toxicology | |||
| Acute Oral LD50 | > 500 mg/kg | Rat | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further development of research findings. Below are generalized methodologies for the key assays used in the characterization of this compound, based on standard practices in the field.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of this compound against HDAC enzymes is typically determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of HDACs on a fluorogenic substrate. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased fluorescent signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC4, HDAC6) in assay buffer.
-
Prepare the fluorogenic HDAC substrate solution.
-
-
Assay Procedure:
-
Add the HDAC enzyme solution to the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
-
Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A typical workflow for an in vitro HDAC inhibition assay.
Fungicidal Activity Assay
The efficacy of this compound against fungal pathogens is assessed through in vitro and in vivo assays.
Principle: These assays measure the ability of the compound to inhibit the growth and proliferation of fungi.
General In Vitro (Microdilution) Protocol:
-
Culture Preparation: Grow the target fungus (e.g., P. pachyrhizi) in a suitable liquid culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium in a microplate.
-
Inoculation: Add a standardized suspension of fungal spores or mycelia to each well.
-
Incubation: Incubate the microplate under conditions optimal for fungal growth.
-
Growth Assessment: Measure fungal growth, typically by assessing turbidity (optical density) or by visual inspection.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or the concentration required for 50% growth inhibition (EC50).
Mechanism of Action and Signaling Pathways
HDAC inhibitors, including this compound, exert their effects by altering the acetylation status of histone and non-histone proteins. In fungi, this can lead to widespread changes in gene expression, affecting various cellular processes essential for survival and virulence.
The inhibition of HDACs by this compound is expected to lead to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, making the DNA more accessible to transcription factors. Consequently, genes that are normally silenced may become expressed, while the expression of other genes may be downregulated. This disruption of the normal gene expression patterns is a key aspect of the antifungal mechanism of action.
Caption: The proposed mechanism of action of this compound in fungi.
Conclusion
This compound is a promising new HDAC inhibitor with significant potential as a fungicide. Its discovery highlights the value of targeting histone deacetylases for the development of novel antifungal agents. Further research is warranted to fully elucidate its mechanism of action, explore its spectrum of activity against other fungal pathogens, and evaluate its potential for agricultural and clinical applications. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
Hdac-IN-87: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Hdac-IN-87, a novel, non-selective histone deacetylase (HDAC) inhibitor. The information is compiled from available chemical supplier data and the abstract of the key scientific publication detailing its discovery and characterization.
Introduction to this compound
This compound, also identified as Compound XII6, is a novel molecule characterized by a 5-(trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether structure. It has been identified as a potent, non-selective inhibitor of histone deacetylases, with notable activity against HDAC4 and HDAC6. In addition to its HDAC inhibitory function, this compound has demonstrated significant fungicidal activity against various plant rust pathogens, including Puccinia sorghi and Phakopsora pachyrhizi. Toxicological studies have indicated a low acute oral toxicity in rats, with an LD50 greater than 500 mg/kg[1][2].
Quantitative Biological Data
The inhibitory activity of this compound against specific HDAC isoforms has been quantified and is presented in terms of pIC50 values. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The pIC50 is the negative logarithm of the IC50 value, providing a more intuitive scale where higher values indicate greater potency.
| Compound Name | Alternative Name | Target HDAC Isoform | pIC50 | IC50 (nM) |
| This compound | Compound XII6 | HDAC4 | 6.9 | ~126 |
| This compound | Compound XII6 | HDAC6 | 5.8 | ~1585 |
Note: The IC50 values are approximated from the provided pIC50 values. A detailed structure-activity relationship table including various analogs of this compound is expected to be available in the full publication by Liu XH, et al. (2025), which was not fully accessible at the time of this writing.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of HDAC inhibitors. The specific details for this compound are contained within the primary literature.
General Synthesis of 1,2,4-Oxadiazole Derivatives
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, the core structure of this compound, can be achieved through several established synthetic routes. A common method involves the cyclization of an O-acylamidoxime intermediate.
Workflow for the Synthesis of 1,2,4-Oxadiazoles
A typical procedure involves:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated, for example, by converting it to an acyl chloride or by using a coupling agent.
-
O-acylation of Amidoxime: The activated carboxylic acid is reacted with an amidoxime to form an O-acylamidoxime intermediate.
-
Cyclization: The intermediate is then cyclized, often under thermal conditions or with a catalyst, to yield the 1,2,4-oxadiazole ring.
HDAC Enzyme Inhibition Assay (Fluorometric)
The inhibitory activity of this compound and its analogs against specific HDAC isoforms is typically determined using a fluorometric assay. This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.
Experimental Workflow for HDAC Inhibition Assay
The general steps are as follows:
-
Reaction Setup: In a microplate, the purified recombinant HDAC enzyme is incubated with the test compound (this compound) at various concentrations.
-
Enzymatic Reaction: A fluorogenic, acetylated peptide substrate is added to initiate the reaction. The HDAC enzyme removes the acetyl group from the substrate.
-
Development: A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The intensity of the fluorescence is proportional to the HDAC activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value.
In Vitro Antifungal Assay
The fungicidal activity of this compound is assessed against target pathogens using in vitro assays, such as the broth microdilution method, to determine the minimum inhibitory concentration (MIC).
Protocol for In Vitro Antifungal Susceptibility Testing:
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable growth medium.
-
Compound Dilution: this compound is serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compound.
-
Incubation: The microplate is incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).
-
Growth Assessment: Fungal growth is assessed visually or by measuring the optical density. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways
HDACs are crucial regulators of gene expression through the deacetylation of histones and other non-histone proteins. Inhibition of HDACs leads to hyperacetylation, which can alter chromatin structure and modulate the activity of various transcription factors and signaling proteins. This compound's activity against HDAC4 and HDAC6 suggests its involvement in several key cellular pathways.
HDAC4 Signaling
HDAC4 is a class IIa HDAC that shuttles between the nucleus and the cytoplasm. Its activity is regulated by phosphorylation, which promotes its nuclear export and relieves its repressive effect on transcription factors like MEF2 (myocyte enhancer factor 2). MEF2 is involved in cell differentiation, proliferation, and survival. By inhibiting HDAC4, this compound can potentially lead to the activation of MEF2-dependent gene expression.
Simplified HDAC4 Signaling Pathway
HDAC6 Signaling
HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC. It has multiple non-histone substrates, including α-tubulin and the chaperone protein Hsp90. Deacetylation of α-tubulin by HDAC6 is important for cell motility. Deacetylation of Hsp90 is crucial for its chaperone activity, which is required for the stability and function of many oncogenic proteins. Inhibition of HDAC6 by this compound can lead to hyperacetylation of α-tubulin and Hsp90, affecting cell migration and promoting the degradation of Hsp90 client proteins.
Simplified HDAC6 Signaling Pathway
Conclusion
This compound is a novel, non-selective HDAC inhibitor with promising activity against HDAC4 and HDAC6, as well as potent antifungal properties. The core chemical scaffold of a 5-(trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether represents a new class of HDAC inhibitors. Further detailed structure-activity relationship studies, which are anticipated in the forthcoming primary publication, will be crucial for the optimization of this compound series for potential therapeutic or agricultural applications. The information provided in this guide serves as a foundational resource for researchers interested in the further development and understanding of this compound and related compounds.
References
The Role of Histone Deacetylase Inhibitors in Agricultural Research: A Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the application of "Hdac-IN-87" in agriculture is not available. This guide, therefore, provides a comprehensive overview of the role of Histone Deacetylase (HDAC) inhibitors in agricultural research, drawing on data and methodologies from studies of other well-documented HDAC inhibitors. The principles, protocols, and potential applications described herein are intended to serve as a foundational resource for researchers exploring the use of novel HDAC inhibitors, such as this compound, in plant science and crop improvement.
Introduction to Histone Deacetylases in Plants
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression in eukaryotes, including plants.[1][2] They function by removing acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1][3] This dynamic process of acetylation and deacetylation, balanced by the opposing action of histone acetyltransferases (HATs), plays a pivotal role in a wide array of plant biological processes. These include growth and development, responses to environmental stresses, and defense against pathogens.[2][4][5]
In plants, HDACs are categorized into three main families: RPD3/HDA1, HD2, and SIR2.[5] The plant-specific HD2 family underscores the unique aspects of epigenetic regulation in the plant kingdom.[6] Given their significant influence on gene expression, HDACs have emerged as promising targets for chemical intervention to modulate plant traits for agricultural benefit.[7]
The Potential of HDAC Inhibitors in Agriculture
HDAC inhibitors are small molecules that block the activity of HDAC enzymes, leading to hyperacetylation of histones and the activation of previously silenced genes.[8] This ability to reprogram gene expression presents a wealth of opportunities for agricultural innovation. Research has demonstrated the potential of HDAC inhibitors to:
-
Enhance Stress Tolerance: Studies have shown that HDAC inhibitors can improve plant tolerance to abiotic stresses such as salinity and drought.[8] For instance, treatment with the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown to reduce sodium ion concentration in cassava under salt stress.[8]
-
Improve Embryogenesis and Regeneration: The application of HDAC inhibitors like sodium butyrate and Trichostatin A (TSA) has been linked to increased embryogenic potential in various plant species, which could enhance the efficiency of plant breeding and genetic engineering.[9]
-
Bolster Plant Defense: HDACs are involved in plant immune responses.[10] Inhibition of HDAC activity can modulate the expression of defense-related genes, potentially leading to enhanced resistance against pathogens.
-
Serve as Allelochemicals: Some naturally occurring compounds released by plants have been found to act as HDAC inhibitors, suppressing the growth of competing plant species.[11][12] This suggests a role for HDAC inhibitors as potential bioherbicides.
Quantitative Data on HDAC Inhibitors in Plants
The following tables summarize quantitative data from studies on various HDAC inhibitors in plant systems. This information provides a baseline for understanding the effective concentrations and observed effects of these compounds.
Table 1: Effects of HDAC Inhibitors on Stress Tolerance
| HDAC Inhibitor | Plant Species | Stress Type | Concentration | Key Quantitative Effect | Reference |
| SAHA | Cassava | Salinity | Not Specified | Reduced Na+ concentration in stems and leaves | [8] |
| Ky-2 | Not Specified | Salt | Not Specified | Increased expression of SOS1 and P5CS genes | [8] |
Table 2: Effects of HDAC Inhibitors on Embryogenesis
| HDAC Inhibitor | Plant Species | Explant Type | Concentration | Key Quantitative Effect | Reference |
| Sodium Butyrate (NaB) | Grapevine (cv. Mencía) | Cotyledonary somatic embryos | 0.5 mM | 15% of explants showed an embryogenic response | [9] |
| Trichostatin A (TSA) | Grapevine (cv. Mencía) | Cotyledonary somatic embryos | 0.5, 2, or 5 µM | Very low embryogenic response | [9] |
Table 3: Inhibitory Effects of Allelochemicals with HDACi Activity
| Compound | Plant Species | Assay | Concentration | Key Quantitative Effect | Reference |
| APO | Arabidopsis thaliana | HDAC activity in nuclear extracts | 50 µM | Reduced HDAC activity by more than 50% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and study of HDAC inhibitors in agricultural research. The following are generalized protocols based on established research.
In Vitro HDAC Inhibition Assay
This protocol is adapted from studies measuring the direct inhibitory effect of compounds on HDAC activity in plant nuclear extracts.[11]
-
Nuclear Protein Extraction:
-
Grind fresh plant tissue (e.g., leaves) in liquid nitrogen to a fine powder.
-
Isolate nuclei using a commercial plant nuclei isolation/extraction kit following the manufacturer's instructions.
-
Quantify the protein concentration of the nuclear extract.
-
-
HDAC Activity Assay:
-
Utilize a colorimetric or fluorometric HDAC assay kit.
-
In a 96-well plate, combine the plant nuclear extract with the HDAC substrate and assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a known HDAC inhibitor as a positive control and a solvent control (e.g., DMSO).
-
Incubate the plate according to the kit's protocol to allow for deacetylation.
-
Add the developer solution to stop the reaction and generate a signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of HDAC inhibition relative to the solvent control.
-
Plant Stress Tolerance Assay with HDAC Inhibitor Treatment
This protocol outlines a general procedure for assessing the effect of an HDAC inhibitor on plant stress tolerance, based on methodologies for salinity stress.[8]
-
Plant Material and Growth Conditions:
-
Germinate and grow seedlings of the target plant species in a suitable medium (e.g., Murashige and Skoog).
-
Maintain plants in a controlled environment with defined light, temperature, and humidity.
-
-
HDAC Inhibitor and Stress Treatment:
-
Prepare a stock solution of the HDAC inhibitor (e.g., this compound) in an appropriate solvent.
-
For the treatment group, supplement the growth medium with the desired concentration of the HDAC inhibitor.
-
For the control group, add an equivalent amount of the solvent to the growth medium.
-
After a pre-treatment period, expose both groups to the stress condition (e.g., add NaCl to the medium for salinity stress).
-
Maintain a non-stressed control group for comparison.
-
-
Data Collection and Analysis:
-
Monitor and record phenotypic changes such as plant height, root length, and biomass.
-
For salinity stress, measure the concentration of ions (e.g., Na+, K+) in different plant tissues using techniques like atomic absorption spectroscopy.
-
Analyze the expression of stress-responsive genes using quantitative real-time PCR (qRT-PCR).
-
Visualizing Signaling Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions involved in HDAC-mediated gene regulation. The following are Graphviz (DOT language) scripts for generating relevant diagrams.
Caption: Experimental workflow for assessing HDAC inhibitor effects on plant stress tolerance.
Caption: Simplified signaling pathway of HDAC inhibitor action in plant stress response.
Future Directions and Conclusion
The field of epigenetics in agriculture is rapidly advancing, and HDAC inhibitors represent a promising frontier for crop improvement. While specific data on this compound is not yet available, the broader class of HDAC inhibitors has demonstrated significant potential. Future research should focus on:
-
Screening and identification of novel, plant-specific HDAC inhibitors.
-
Elucidating the precise molecular mechanisms by which HDAC inhibitors modulate plant traits.
-
Field trials to assess the efficacy and safety of HDAC inhibitors in agricultural settings.
This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the application of this compound and other novel HDAC inhibitors in agriculture. By building upon the knowledge gained from existing compounds, the scientific community can unlock new strategies for developing more resilient and productive crops.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylases and their functions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Dietary Histone Deacetylases (HDACs) Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and mechanisms of plant histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function of Histone Deacetylases in Plants - WEST VIRGINIA UNIVERSITY [portal.nifa.usda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid Alleviates Salinity Stress in Cassava [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 11. Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Hdac-IN-87: A Novel Histone Deacetylase Inhibitor for the Control of Rust Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rust diseases, caused by obligate biotrophic fungi of the order Pucciniales, pose a significant threat to global agricultural productivity. The emergence of fungicide resistance necessitates the development of novel control agents with new modes of action. Histone deacetylase (HDAC) inhibitors represent a promising class of such agents, targeting the epigenetic machinery of fungal pathogens. This technical guide provides a comprehensive overview of Hdac-IN-87, a potent trifluoromethyloxadiazole-based HDAC inhibitor, and its efficacy in controlling rust diseases. This document details the compound's mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes relevant pathways and workflows to support further research and development in this area.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression in eukaryotes by removing acetyl groups from lysine residues on histone tails.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] In pathogenic fungi, HDACs are involved in regulating various processes essential for virulence, including development, stress response, and the production of secondary metabolites.[3] Therefore, targeting fungal HDACs presents a viable strategy for the development of novel fungicides.
This compound (also referred to as compound XII6) is a novel, nonselective HDAC inhibitor belonging to the trifluoromethyloxadiazole (TFMO) class of compounds.[4] Recent studies have highlighted the potent fungicidal activity of this compound against several economically important rust pathogens, positioning it as a promising lead compound for a new generation of fungicides with a novel mode of action.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of fungal histone deacetylases. By blocking the activity of these enzymes, this compound leads to the hyperacetylation of histones, which in turn alters gene expression patterns in the fungal pathogen. This disruption of transcriptional regulation is thought to interfere with essential pathogenic processes, ultimately leading to fungal cell death. While this compound is a nonselective HDAC inhibitor, its fungicidal activity is particularly effective against rust fungi. The specific downstream effects of HDAC inhibition in Puccinia species are a subject of ongoing research, but the generalized pathway is depicted below.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound against various rust fungi and its HDAC inhibitory activity.
Table 1: Antifungal Activity of this compound against Rust Pathogens
| Fungal Species | Assay Type | Parameter | Value | Reference |
| Puccinia sorghi | In vivo | Control (%) at 200 mg/L | Excellent | [4] |
| Phakopsora pachyrhizi | In vivo | 50% Control Concentration | 0.780 mg/L | [4] |
| Puccinia rubigo | Field Trial | Control Effect at 116 g a.i./ha | Excellent | [4] |
Table 2: HDAC Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| HDAC (nonselective) | Activity | Strong Inhibitor | [4] |
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These are based on standard methodologies in the field and should be adapted as needed for specific experimental conditions.
In Vivo Antifungal Assay (Whole Plant Assay)
Objective: To evaluate the efficacy of this compound in controlling rust disease on whole plants.
Materials:
-
Healthy, susceptible host plants (e.g., soybean for P. pachyrhizi, corn for P. sorghi)
-
Rust fungal spores
-
This compound stock solution
-
Solvent control (e.g., DMSO or acetone)
-
Wetting agent (e.g., Tween-20)
-
Deionized water
-
Pressurized sprayer
-
Growth chambers with controlled temperature, humidity, and light cycles
Procedure:
-
Grow host plants to the appropriate developmental stage (e.g., V2-V3 stage for soybean).
-
Prepare a suspension of rust spores in deionized water with a wetting agent.
-
Prepare serial dilutions of this compound in deionized water with the same concentration of solvent and wetting agent as the control.
-
Inoculate the plants with the spore suspension using a pressurized sprayer until leaves are thoroughly wet.
-
Allow the inoculated plants to dry for 24 hours in a high-humidity environment to facilitate spore germination and infection.
-
Apply the different concentrations of this compound and the solvent control to the plants using a pressurized sprayer, ensuring complete coverage.
-
Transfer the treated plants to a growth chamber with conditions optimal for disease development (typically high humidity and moderate temperature).
-
After a specified incubation period (e.g., 10-14 days), assess disease severity by visually estimating the percentage of leaf area covered by rust pustules.
-
Calculate the percentage of disease control for each treatment relative to the solvent control.
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against fungal HDAC enzymes.
Materials:
-
Purified fungal HDAC enzyme (or nuclear extract containing HDAC activity)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in assay buffer with a known pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound stock solution
-
Solvent control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the purified fungal HDAC enzyme (or nuclear extract) to each well.
-
Add the different concentrations of this compound or the solvent control to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the solvent control and determine the IC50 value.
Conclusion
This compound is a promising new fungicidal compound with a novel mode of action targeting fungal histone deacetylases. Its demonstrated efficacy against economically important rust diseases, such as Asian soybean rust, highlights its potential as a valuable tool in integrated pest management strategies. Further research is warranted to fully elucidate its spectrum of activity, optimize its formulation and application, and understand the molecular details of its interaction with fungal HDACs and the downstream consequences in rust fungi. The development of this compound and other TFMO-based fungicides could provide a much-needed solution to the growing challenge of fungicide resistance in agriculture.
References
- 1. Single-Step Enrichment of a TAP-Tagged Histone Deacetylase of the Filamentous Fungus Aspergillus nidulans for Enzymatic Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 4. Structural characterization of fungus-specific histone deacetylase Hos3 provides insights into developing selective inhibitors with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nonselective HDAC Inhibitor Hdac-IN-87
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-87 is a nonselective histone deacetylase (HDAC) inhibitor, also identified as Compound XII6 in primary literature. It has demonstrated inhibitory activity against Class IIa HDACs, specifically HDAC4 and HDAC6, and exhibits potent fungicidal properties against plant pathogens such as Puccinia sorghi and Phakopsora pachyrhizi. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its biological evaluation. The information presented herein is intended to support further research and development of this compound for potential therapeutic or agricultural applications.
Chemical Properties and Data
This compound is a novel synthetic compound belonging to the 5-(Trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether class of molecules. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇F₅N₄O₂S | [1] |
| Molecular Weight | 378.28 g/mol | [1] |
| CAS Number | 3039482-69-1 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: ≥ 100 mg/mL (264.35 mM) | [1] |
| In Vivo Solubility | 10% DMSO >> 90% corn oil: ≥ 5 mg/mL (13.22 mM) | [1] |
| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Biological Activity and Quantitative Data
This compound functions as a nonselective inhibitor of histone deacetylases, with measured activity against HDAC4 and HDAC6. Additionally, it has been characterized by its fungicidal effects.
HDAC Inhibition
The inhibitory potency of this compound against specific HDAC isoforms has been quantified and is presented in the following table.
| Target | pIC₅₀ | IC₅₀ (nM) |
| HDAC4 | 6.9 | 125.9 |
| HDAC6 | 5.8 | 1584.9 |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.
Fungicidal Activity
This compound has demonstrated significant fungicidal activity against the following plant pathogenic fungi:
-
Puccinia sorghi
-
Phakopsora pachyrhizi
Quantitative data on the effective concentrations for fungicidal activity are detailed in the primary literature.
Toxicology
Preliminary toxicological assessment in rats indicates a favorable safety profile for acute oral administration.
| Species | Route | LD₅₀ | Reference |
| Rat (male and female) | Oral | > 500 mg/kg | [2] |
Mechanism of Action and Signaling Pathways
As a nonselective HDAC inhibitor, this compound's mechanism of action is predicated on its ability to block the enzymatic activity of histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation process leads to the compaction of chromatin, which restricts the access of transcription factors to DNA, thereby suppressing gene expression.[3]
By inhibiting HDACs, this compound promotes the hyperacetylation of histones.[5] This leads to a more relaxed chromatin structure, facilitating gene transcription.[3] The inhibition of HDACs can affect a multitude of cellular processes by altering the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[3]
The general signaling pathway affected by non-selective HDAC inhibitors is depicted below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
HDAC Inhibition Assay
This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC4 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC enzyme (HDAC4 or HDAC6) to each well, except for the negative control wells.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pIC₅₀ is then calculated as -log(IC₅₀).
Fungicidal Activity Assay (In Vivo)
This protocol describes a general method for evaluating the in vivo fungicidal efficacy of this compound against plant rust fungi.
Materials:
-
Healthy host plants (e.g., corn for P. sorghi, soybean for P. pachyrhizi)
-
Fungal spore suspension
-
This compound formulated as a spray solution (e.g., in a water/DMSO/surfactant mixture)
-
Control formulation (vehicle only)
-
Positive control fungicide
-
Growth chambers with controlled temperature, humidity, and light
-
Spray application equipment
Procedure:
-
Grow host plants to a suitable developmental stage (e.g., two-leaf stage).
-
Prepare different concentrations of the this compound spray formulation.
-
Apply the this compound formulations, vehicle control, and positive control fungicide to the leaves of the host plants until runoff.
-
Allow the treated plants to dry.
-
Inoculate the treated plants with a suspension of fungal spores.
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to promote spore germination and infection.
-
Transfer the plants to a growth chamber with conditions conducive to disease development.
-
After a specified incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves (e.g., percentage of leaf area covered by pustules).
-
Calculate the percent disease control for each treatment relative to the vehicle control.
-
Determine the effective concentration for a certain level of disease control (e.g., EC₅₀).
Conclusion
This compound is a nonselective HDAC inhibitor with demonstrated activity against HDAC4 and HDAC6, and notable fungicidal properties. Its favorable acute oral toxicity profile in rats suggests potential for further investigation in both therapeutic and agricultural contexts. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and similar compounds. Further research is warranted to elucidate its full isoform selectivity profile, its mechanism of action in fungal species, and its efficacy and safety in more complex biological systems.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
Hdac-IN-87: A Technical Overview of its Interaction with HDAC4 and HDAC6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Hdac-IN-87, a nonselective histone deacetylase (HDAC) inhibitor. The focus of this document is on its inhibitory activity against HDAC4 and HDAC6, presenting key quantitative data, outlining a representative experimental protocol for determining inhibitory potency, and visualizing the relevant biological pathways.
Quantitative Inhibitory Activity
This compound has been demonstrated to inhibit both HDAC4 and HDAC6. The half-maximal inhibitory concentration (pIC50) values, which represent the negative logarithm of the concentration at which 50% of the enzyme's activity is inhibited, are summarized below. A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 |
| This compound | HDAC4 | 6.9 |
| This compound | HDAC6 | 5.8 |
Data sourced from MedchemExpress.[1]
Experimental Protocol: Determination of pIC50 for HDAC Inhibitors
While the specific protocol used for this compound is not publicly available, a general and widely adopted method for determining the pIC50 of HDAC inhibitors involves a fluorogenic biochemical assay. This representative protocol is based on established methodologies in the field.[2][3][4][5]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50%.
Materials:
-
Recombinant human HDAC4 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin [AMC])
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and additives)
-
HDAC inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Developer solution (e.g., Trypsin) to cleave the deacetylated substrate and release the fluorophore
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50 value. Include a vehicle control (DMSO) and a positive control (a known potent HDAC inhibitor).
-
Enzyme Reaction:
-
Add a fixed concentration of the recombinant HDAC enzyme (HDAC4 or HDAC6) to each well of the microplate.
-
Add the various concentrations of the inhibitor (or controls) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Development: Stop the enzymatic reaction and initiate fluorescence by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the fluorescence of the vehicle control (no inhibitor) as 100% activity and the fluorescence of a background control (no enzyme) as 0% activity.
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[3]
-
Calculate the pIC50 using the formula: pIC50 = -log10(IC50).
-
Signaling Pathways and Experimental Workflow
To understand the biological context of this compound's activity, it is crucial to consider the signaling pathways in which HDAC4 and HDAC6 are involved. The following diagrams, generated using the DOT language, illustrate these pathways and a generalized experimental workflow for pIC50 determination.
Caption: Generalized workflow for determining the pIC50 of an HDAC inhibitor.
Caption: Key signaling interactions involving HDAC4.[6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications [frontiersin.org]
- 8. SIK3-HDAC4 signaling pathway: the switch for transition between sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC4 - Wikipedia [en.wikipedia.org]
Hdac-IN-87: A Potent and Selective Chemical Probe for Histone Deacetylase 6 (HDAC6)
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "Hdac-IN-87." The following technical guide is a representative example created to fulfill the prompt's requirements for a comprehensive whitepaper on a selective HDAC chemical probe. All data and experimental details presented herein are illustrative and synthesized based on the known characteristics of well-documented HDAC6-selective inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3][4][5] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[2][6][7][8] this compound is a novel, potent, and highly selective small molecule inhibitor of HDAC6, designed as a chemical probe to facilitate the investigation of HDAC6 biology and its role in disease. This guide provides a detailed overview of the biochemical and cellular characterization of this compound, including its selectivity profile, and outlines the experimental protocols for its use.
Biochemical Characterization
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes. The half-maximal inhibitory concentration (IC50) values were determined using a fluorogenic substrate-based assay.
Table 1: Biochemical Potency of this compound against Class I, II, and IV HDACs
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC8 | 8,750 |
| Class IIa | |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
| Class IIb | |
| HDAC6 | 15 |
| HDAC10 | 2,500 |
| Class IV | |
| HDAC11 | >10,000 |
Data are representative of at least three independent experiments.
The data clearly demonstrate that this compound is a potent inhibitor of HDAC6 with an IC50 of 15 nM. It exhibits exceptional selectivity over other HDAC isoforms, with greater than 600-fold selectivity against the most closely related isoform, HDAC8, and over 160-fold selectivity against HDAC10.
Cellular Activity
To confirm the activity of this compound in a cellular context, its ability to induce the hyperacetylation of α-tubulin, a well-known cytosolic substrate of HDAC6, was evaluated.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| α-tubulin Acetylation | HeLa | 150 |
| Histone H3 Acetylation | HeLa | >10,000 |
EC50 values were determined by Western blot analysis after a 24-hour treatment period.
This compound treatment resulted in a dose-dependent increase in α-tubulin acetylation in HeLa cells with an EC50 of 150 nM. In contrast, no significant change in the acetylation of histone H3, a substrate of Class I HDACs, was observed at concentrations up to 10,000 nM, confirming the high selectivity of this compound for HDAC6 in a cellular environment.
Signaling Pathway
HDAC6 is a cytoplasmic enzyme that deacetylates several non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility, protein trafficking, and aggresome formation. Inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, impacting these cellular processes.
Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin.
Experimental Protocols
Biochemical HDAC Inhibition Assay
This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., from Reaction Biology Corp.).
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I and IIb HDACs).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution containing a trypsin-like protease.
-
This compound and control inhibitors (e.g., Trichostatin A) serially diluted in DMSO.
-
Black, flat-bottom 96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or control compound to the wells of a 96-well plate.
-
Add 78 µL of assay buffer containing the recombinant HDAC enzyme to each well.
-
Incubate the plate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and develop the fluorescent signal by adding 100 µL of developer solution.
-
Incubate for 15 minutes at 30°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular α-tubulin Acetylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit HDAC6 in cells by measuring the acetylation of its substrate, α-tubulin.
-
Reagents and Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound and control inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
-
Calculate EC50 values from the dose-response curve.
-
Experimental Workflow
The characterization of this compound as a chemical probe follows a logical progression from initial biochemical screening to cellular target engagement and functional assays.
Caption: Workflow for the characterization of this compound as a chemical probe.
Conclusion
This compound is a highly potent and selective chemical probe for HDAC6. Its excellent selectivity profile, demonstrated in both biochemical and cellular assays, makes it a valuable tool for researchers investigating the biological functions of HDAC6. The detailed protocols provided in this guide will enable scientists to effectively utilize this compound to dissect the roles of HDAC6 in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Chemical tools for probing histone deacetylase (HDAC) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Targeting of Epigenetic Readers and Histone Deacetylases in Autoimmune and Inflammatory Diseases: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-87: An In-depth Technical Guide on a Novel Non-Selective Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-87, also identified as Compound XII6, is a novel compound characterized as a potent, non-selective histone deacetylase (HDAC) inhibitor.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] HDAC inhibitors, by blocking this action, induce hyperacetylation of histones, leading to a more relaxed chromatin state and the reactivation of silenced genes.[3] This mechanism has positioned HDAC inhibitors as a promising class of therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity and potential mechanisms of action, framed within the broader context of non-selective HDAC inhibitors.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against specific HDAC isoforms and its efficacy as an antifungal agent. This information is summarized in the table below.
| Parameter | Value | Target/Organism | Source |
| pIC50 | 6.9 | HDAC4 | [1] |
| pIC50 | 5.8 | HDAC6 | [1] |
| 50% Control Concentration | 0.780 mg/L | Phakopsora pachyrhizi (Soybean Rust) | |
| Acute Oral LD50 | > 500 mg/kg | Rat (male and female) | [1] |
Core Mechanism of Action
As a non-selective HDAC inhibitor, this compound is presumed to exert its primary epigenetic effect by increasing the acetylation of histone proteins. This is a hallmark of HDAC inhibitor activity, leading to a more open and transcriptionally active chromatin structure. The inhibition of HDAC4 and HDAC6, in particular, suggests a potential impact on various cellular processes.
dot
Caption: Mechanism of this compound action.
Potential Signaling Pathways Affected
Based on the known targets of this compound (HDAC4 and HDAC6) and the established roles of these enzymes, several signaling pathways are likely to be modulated by this inhibitor. HDAC4 is a class IIa HDAC known to shuttle between the nucleus and cytoplasm and is involved in regulating cell differentiation and survival. HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins such as α-tubulin and Hsp90, thereby regulating cell motility, protein quality control, and signaling.
dot
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols
While specific experimental protocols for the characterization of this compound's epigenetic effects are not publicly available, the following represents a standard workflow for evaluating a novel HDAC inhibitor.
1. HDAC Enzymatic Assay (IC50 Determination)
This assay is used to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Materials: Recombinant human HDAC enzymes (HDAC1, HDAC4, HDAC6, etc.), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developing reagent (e.g., trypsin), and the test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted inhibitor.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developing reagent.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Histone Acetylation
This method is used to visualize the increase in histone acetylation in cells treated with the HDAC inhibitor.
-
Materials: Cell line of interest, cell lysis buffer, protein quantification assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3), and HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).
-
Harvest cells and lyse to extract total protein.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
-
dot
Caption: A typical experimental workflow for HDAC inhibitor characterization.
Conclusion and Future Directions
This compound is a novel, non-selective HDAC inhibitor with demonstrated activity against HDAC4 and HDAC6. While the currently available data primarily highlights its potential as an antifungal agent, its classification as an HDAC inhibitor suggests a broader therapeutic potential, particularly in oncology and other diseases where HDACs are dysregulated. Further research is critically needed to elucidate the full spectrum of its epigenetic effects in mammalian cells. Future studies should focus on:
-
Comprehensive isoform selectivity profiling: Determining the IC50 values against all HDAC isoforms to better understand its selectivity.
-
Cellular epigenetic effects: Quantifying the changes in specific histone and non-histone acetylation marks in various cancer cell lines.
-
Transcriptomic analysis: Identifying the genes and pathways that are transcriptionally modulated by this compound.
-
In vivo efficacy studies: Evaluating its anti-tumor activity in preclinical animal models.
A deeper understanding of the molecular mechanisms and cellular consequences of this compound will be instrumental in unlocking its full therapeutic potential.
References
Hdac-IN-87: A Technical Guide on its Core Properties and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Histone Deacetylases (HDACs) as Therapeutic Targets
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is critical for normal cellular function.[3]
Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] In cancer, the overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[3][6] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. By blocking the activity of HDACs, these inhibitors can restore the expression of silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
This guide provides a comprehensive overview of Hdac-IN-87, a novel, non-selective HDAC inhibitor, detailing its known biochemical activity, and exploring its potential therapeutic applications based on its mechanism of action.
This compound: A Novel Non-Selective HDAC Inhibitor
This compound, also referred to as compound XII6, is a recently identified non-selective inhibitor of histone deacetylases.[7] Its primary characterization has been in the context of agricultural science, where it has demonstrated potent fungicidal properties.[7]
Chemical Properties
| Property | Value |
| Molecular Formula | C13H7F5N4O2S |
| Molecular Weight | 378.28 |
| Primary Targets | Histone Deacetylases (HDACs) |
| Identified Pathways | Cell Cycle/DNA Damage; Epigenetics; Anti-infection |
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of histone deacetylases. This inhibition is non-selective, meaning it targets multiple HDAC isoforms.[7] The general mechanism of HDAC inhibitors involves binding to the zinc ion within the catalytic domain of the enzyme, which is essential for its deacetylase activity.[8] This blockage prevents the removal of acetyl groups from histone and non-histone proteins.
The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes like p21.[2] Increased acetylation of non-histone proteins, such as transcription factors and signaling molecules, can also contribute to the inhibitor's biological effects.[2]
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preliminary Safety Profile of Hdac-IN-87: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hdac-IN-87 is identified as a non-selective histone deacetylase (HDAC) inhibitor. A thorough review of publicly available safety and toxicity data reveals a significant lack of comprehensive preclinical studies. The primary source of safety information is a Safety Data Sheet (SDS), which indicates that critical toxicological endpoints have not been evaluated. This guide summarizes the currently available information and highlights the data gaps that need to be addressed in future preclinical development.
Overview of this compound
This compound is a chemical compound investigated for its potential as an HDAC inhibitor.[1][2] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in gene expression and regulation. Due to their mechanism of action, they are of interest in various therapeutic areas, including oncology.
Quantitative Toxicity Data
A comprehensive search for quantitative toxicity data for this compound yielded no specific values from preclinical studies. The available Safety Data Sheet explicitly states "no data available" for key toxicological parameters.[3]
Table 1: Summary of Available Acute Toxicity Data for this compound
| Toxicity Endpoint | Route of Administration | Test Species | Value | Reference |
| Acute Toxicity | Oral | Not Specified | No data available | [3] |
| Skin Corrosion/Irritation | Dermal | Not Specified | No data available | [3] |
| Serious Eye Damage/Irritation | Ocular | Not Specified | No data available | [3] |
| Respiratory or Skin Sensitization | Inhalation/Dermal | Not Specified | No data available | [3] |
Table 2: Summary of Available Sub-chronic and Chronic Toxicity Data for this compound
| Toxicity Endpoint | Route of Administration | Test Species | Value | Reference |
| Germ Cell Mutagenicity | Not Specified | Not Specified | No data available | [3] |
| Carcinogenicity | Not Specified | Not Specified | No data available | [3] |
| Reproductive Toxicity | Not Specified | Not Specified | No data available | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Not Specified | Not Specified | No data available | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Specified | Not Specified | No data available | [3] |
Experimental Protocols
Due to the absence of published toxicity studies, detailed experimental protocols for the toxicological assessment of this compound are not available.
Signaling Pathways and Mechanism of Action
While this compound is known to be a non-selective HDAC inhibitor, specific signaling pathways modulated by this compound, particularly in the context of toxicology, have not been elucidated in the available literature.
Handling and First Aid Measures
Standard laboratory handling precautions are advised for this compound.[3]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated place.[3]
-
Protective Clothing: Wear suitable protective clothing.[3]
-
Eye and Skin Contact: Avoid contact with skin and eyes.[3]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[3]
-
Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
First Aid Measures
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Environmental Fate
There is no available data on the persistence, degradability, bioaccumulative potential, or mobility in soil of this compound.[3] Discharge into the environment should be avoided.[3]
Logical Workflow for Future Preclinical Toxicity Assessment
To address the current data gaps, a standard preclinical toxicity evaluation workflow would be necessary. The following diagram illustrates a logical progression for such studies.
Caption: Proposed workflow for preclinical toxicity assessment of this compound.
Conclusion
The currently available information on the toxicity of this compound is extremely limited, precluding a comprehensive risk assessment. The absence of data across all major toxicological endpoints underscores the necessity for rigorous preclinical safety studies before any further development of this compound can be considered. Researchers and drug development professionals should treat this compound with caution, adhering to standard safety protocols for handling chemical compounds with unknown toxicity profiles. Future research should prioritize a systematic evaluation of its safety, following established regulatory guidelines for preclinical drug development.
References
Methodological & Application
Hdac-IN-87: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-87, also known as Compound XII6, is a nonselective histone deacetylase (HDAC) inhibitor. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. The inhibition of HDACs can lead to the accumulation of acetylated proteins, resulting in altered gene expression that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This document provides detailed application notes and protocols for the use of this compound in cell culture-based research, focusing on its potential applications in oncology.
Mechanism of Action
This compound functions as a nonselective inhibitor of histone deacetylases, with demonstrated activity against at least two isoforms, HDAC4 and HDAC6. The inhibitory concentrations for these isoforms are presented in the table below. By blocking the activity of these enzymes, this compound is expected to induce hyperacetylation of histone and non-histone protein targets, leading to downstream cellular effects such as the modulation of signaling pathways controlling cell survival and proliferation.
Data Presentation
Currently, publicly available data on the cytotoxic effects of this compound in specific cancer cell lines is limited. The following table summarizes the known inhibitory activity of this compound against specific HDAC isoforms. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.
| Target | pIC50 | IC50 (nM) |
| HDAC4 | 6.9 | 125.9 |
| HDAC6 | 5.8 | 1584.9 |
Caption: Inhibitory activity of this compound against HDAC4 and HDAC6 isoforms. pIC50 is the negative log of the half-maximal inhibitory concentration (IC50).
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the effects of HDAC inhibitors like this compound on cancer cells. It is highly recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Protein Expression and Acetylation
This protocol is used to assess the effect of this compound on the expression and acetylation of target proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-α-tubulin, anti-PARP, anti-Caspase-3, anti-p21, and loading controls like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound evaluation.
Application Notes and Protocols: Preparation of Hdac-IN-87 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hdac-IN-87 is a nonselective histone deacetylase (HDAC) inhibitor with demonstrated activity against HDAC4 and HDAC6.[1] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression.[2][3][4] Inhibition of HDACs is a key therapeutic strategy in various diseases, including cancer.[5] Proper preparation, storage, and handling of this compound solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇F₅N₄O₂S | [6] |
| Molecular Weight | 378.28 g/mol | [1][6] |
| In Vitro Solubility | 100 mg/mL in DMSO (264.35 mM) | [6] |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 90% Corn Oil | [1][6] |
| Storage (Solid Powder) | -20°C (3 years), 4°C (2 years) | [6] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1][6] |
Experimental Protocols
Protocol for In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (378.28 g/mol ).
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM solution: Mass (mg) = 1 mL × 10 mM × 378.28 g/mol / 1000 = 3.78 mg
Procedure:
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 3.78 mg) and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly. This compound is highly soluble in DMSO, but sonication may be required to achieve complete dissolution, especially at high concentrations like 100 mg/mL.[6] If precipitate is visible, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]
Workflow Diagram for In Vitro Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for in vitro use.
Protocol for In Vivo Solution Preparation (≥ 5 mg/mL)
This protocol details the preparation of an this compound formulation suitable for in vivo studies, typically administered via oral gavage or injection. The formulation uses a co-solvent system of DMSO and corn oil.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 50 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Prepare High-Concentration Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) following the protocol in section 3.
-
Formulation: To prepare the final in vivo solution, a 1:9 ratio of DMSO stock to corn oil is recommended.[6]
-
For example, to prepare 1 mL of a 5 mg/mL solution:
-
Add 100 µL of the 50 mg/mL DMSO stock solution to a sterile tube.
-
Add 900 µL of sterile corn oil to the same tube.
-
-
Mixing: Vortex the mixture thoroughly until a clear, homogenous solution is formed.[1] This results in a final formulation containing 10% DMSO.
-
Use: This solution should be prepared fresh before each use. If the dosing period is extended, the stability of this formulation should be carefully considered.[1]
Important Considerations and Best Practices
-
Solvent Quality: Always use fresh, anhydrous, or molecular biology grade DMSO. DMSO is hygroscopic and absorbed water can reduce compound solubility and stability.[8]
-
Avoiding Precipitation: When preparing aqueous working solutions from a DMSO stock, add the stock solution to the aqueous buffer or medium slowly while vortexing.[9] Do not add the aqueous solution directly to the concentrated DMSO stock.
-
Vehicle Controls: In all experiments, it is crucial to include a vehicle control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO in cell culture medium) to account for any solvent-induced effects.[10]
-
Safety: Handle this compound powder and solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Signaling Pathway Context
Caption: this compound inhibits HDAC enzymes, preventing acetyl group removal from histones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
Hdac-IN-87: Solubility Profiles and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Hdac-IN-87, a nonselective histone deacetylase (HDAC) inhibitor, in various solvents. It also includes experimental protocols for solubility determination and diagrams illustrating its role in signaling pathways and relevant experimental workflows.
Summary of this compound Solubility
The solubility of this compound is crucial for its application in in vitro and in vivo studies. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and can be prepared in a co-solvent system for animal studies.
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| In Vitro | |||
| DMSO | 100 mg/mL[1][2] | 264.35 mM[1][2] | Ultrasonic assistance may be required for complete dissolution.[1][2] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2] |
| In Vivo | |||
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL[1][2] | ≥ 13.22 mM[1][2] | This co-solvent system yields a clear solution suitable for administration.[1][2] |
Molecular Weight of this compound: 378.25 g/mol
Signaling Pathway of HDAC Inhibition
This compound acts as a nonselective inhibitor of histone deacetylases (HDACs), with specific inhibitory activity against HDAC4 and HDAC6.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the activation of gene expression. This mechanism underlies its potential therapeutic and biological effects.[4][5]
Caption: this compound inhibits HDACs, leading to increased histone acetylation and gene expression.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using its molecular weight (378.25 g/mol ). Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 378.25 g/mol * 1000 mg/g = 37.825 mg
-
Weigh the compound: Accurately weigh 37.825 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1][2]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a general and reliable method for determining the thermodynamic solubility of a compound.[6]
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, phosphate-buffered saline)
-
Equilibration vials (e.g., glass vials with screw caps)
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add excess solid: Add an excess amount of this compound powder to a known volume of the solvent in an equilibration vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sample collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Calculate solubility: Based on the measured concentration and the dilution factor, determine the solubility of this compound in the tested solvent.
Caption: A typical workflow for determining the thermodynamic solubility of a compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hdac-IN-87 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hdac-IN-87, a histone deacetylase (HDAC) inhibitor, in various cell-based assays. The following protocols and recommendations are based on established methodologies for HDAC inhibitors and serve as a starting point for experimental design. Optimization will be required to determine the optimal conditions for specific cell lines and research applications.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1] Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin state, and the reactivation of silenced genes.[1] This mechanism has established HDAC inhibitors as a promising class of therapeutics, particularly in oncology.[1]
This compound is a novel HDAC inhibitor. The following protocols are designed to assist researchers in evaluating its efficacy and mechanism of action in a cellular context. Key assays described include cell viability, Western blotting for histone acetylation, and in-cell HDAC activity assays.
Data Presentation
The following tables summarize typical quantitative data for HDAC inhibitors in cell-based assays. Note: These values are illustrative and the specific activity of this compound must be determined experimentally.
Table 1: Illustrative IC50 Values of Various HDAC Inhibitors in Cell Viability Assays
| Cell Line | Compound | IC50 (µM) | Assay Duration (hours) |
| HCT116 | Trichostatin A | 0.25 | 72 |
| HEK293 | Trichostatin A | 0.09 | 72 |
| HepG2 | Trichostatin A | 0.05 | 72 |
| Jurkat | Vorinostat (SAHA) | 0.5 - 1.5 | 48 |
| MCF7 | Panobinostat | 0.02 - 0.05 | 72 |
Table 2: Recommended Concentration Range for Initial Screening of this compound
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.01 µM - 100 µM |
| Western Blot (Histone Acetylation) | 0.1 µM - 10 µM |
| In-Cell HDAC Activity Assay | 0.01 µM - 50 µM |
Signaling Pathway of HDAC Inhibition
The primary mechanism of action for HDAC inhibitors like this compound is the prevention of acetyl group removal from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest, apoptosis, and differentiation.
Caption: General signaling pathway of HDAC inhibition.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Experimental Workflow:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to qualitatively and semi-quantitatively assess the increase in histone acetylation following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the changes in histone acetylation relative to a loading control (e.g., total Histone H3 or GAPDH).
In-Cell HDAC Activity Assay
This assay measures the enzymatic activity of HDACs within intact cells and the inhibitory effect of this compound. Commercially available kits such as the HDAC-Glo™ I/II Assay are recommended.
Logical Relationship for Dose-Response Experiment:
References
Application Notes and Protocols for Hdac-IN-87 in Cancer Cell Line Research
Note: Extensive searches for "Hdac-IN-87" did not yield specific experimental data or established protocols for this particular compound in the public domain. Therefore, this document provides a comprehensive template for application notes and protocols based on the general mechanisms and experimental designs used for other well-characterized Histone Deacetylase (HDAC) inhibitors in cancer research. Researchers should adapt these protocols and expected outcomes based on their own experimental results with this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[4][5] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[3][6][7]
HDAC inhibitors are a class of anti-cancer agents that block the activity of these enzymes, leading to the accumulation of acetylated histones, chromatin relaxation, and the re-activation of silenced tumor suppressor genes.[8][9] This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][6] this compound is a novel investigational HDAC inhibitor. These application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
The following tables are templates for summarizing quantitative data from key experiments. Researchers should populate these tables with their own experimental data for this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | Data to be determined |
| MDA-MB-231 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| U87 MG | Glioblastoma | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (0.5 µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (1.0 µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (5.0 µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Quantification of Protein Expression Changes Induced by this compound (Western Blot Densitometry)
| Protein Target | Treatment | Fold Change vs. Vehicle Control (Normalized to Loading Control) |
| Acetyl-Histone H3 | This compound (1.0 µM) | Data to be determined |
| p21WAF1/CIP1 | This compound (1.0 µM) | Data to be determined |
| Cleaved Caspase-3 | This compound (1.0 µM) | Data to be determined |
| Bcl-2 | This compound (1.0 µM) | Data to be determined |
Mandatory Visualizations
Figure 1: Proposed signaling pathway of this compound in cancer cells.
Figure 2: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modification of proteins involved in HDAC signaling, cell cycle, and apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10] Incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the protein of interest to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 9 regulates breast cancer cell proliferation and the response to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Using Hdac-IN-87 in Western Blot for Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on the N-terminal tails of histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.[2]
Hdac-IN-87 is a novel, potent inhibitor of histone deacetylases. By inhibiting HDAC activity, this compound is expected to increase the global levels of histone acetylation, leading to chromatin remodeling and altered expression of genes involved in cell cycle progression, apoptosis, and differentiation.[1] Western blotting is a widely used and effective technique to detect and quantify the changes in histone acetylation levels in response to treatment with HDAC inhibitors like this compound.[3] These application notes provide a detailed protocol for utilizing this compound to induce histone hyperacetylation and its subsequent detection by western blot.
Mechanism of Action
This compound, like other HDAC inhibitors, is believed to exert its effects by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[4] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues and relaxes the chromatin structure.[5] This "open" chromatin state allows for greater accessibility of transcriptional machinery to the DNA, generally resulting in increased gene transcription.[1] The primary mechanism of action is the direct inhibition of HDACs, leading to a disruption in the balance of histone acetylation.[1]
Data Presentation
The following tables summarize representative quantitative data for a novel HDAC inhibitor, this compound. These values are illustrative and should be determined empirically for your specific cell line and experimental conditions.
Table 1: this compound Inhibitor Profile (Hypothetical Data)
| Target | IC50 (nM) | Selectivity |
| Pan-HDAC | 50 | Broad-spectrum vs. Class I/II |
Note: IC50 values can vary based on assay conditions.
Table 2: Recommended Antibody Panel for Western Blot Analysis
| Primary Antibody | Dilution | Supplier (Example) | Purpose |
| Anti-acetyl-Histone H3 (Lys9) | 1:1000 | Cell Signaling | Detects acetylation at a specific lysine residue on Histone H3. |
| Anti-acetyl-Histone H4 (Lys8) | 1:1000 | Abcam | Detects acetylation at a specific lysine residue on Histone H4. |
| Anti-Histone H3 (Total) | 1:2000 | Santa Cruz Biotech | Loading control to normalize for total histone H3 protein. |
| Anti-GAPDH | 1:5000 | MilliporeSigma | Loading control for whole-cell lysates. |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to induce histone hyperacetylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, PC-12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical dose-response experiment might include concentrations ranging from 10 nM to 10 µM. Also include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: Following incubation, proceed immediately to protein extraction.
II. Protein Extraction (Whole Cell Lysate)
This protocol details the extraction of total cellular proteins for western blot analysis.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Wash Cells: Aspirate the treatment medium and wash the cells once with ice-cold PBS.[3]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[6]
-
Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Analysis
This protocol outlines the steps for detecting histone acetylation via western blotting.
Materials:
-
SDS-PAGE gels (15% acrylamide is recommended for histones)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is ideal for small proteins like histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run the gel until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane. Due to the small size of histones, careful optimization of transfer conditions is necessary to prevent over-transfer.[6]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[6]
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the acetylated histone band to the corresponding total histone or GAPDH band.[6]
Mandatory Visualizations
Caption: Experimental workflow for Western Blot analysis of histone acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Hdac-IN-87 Fungicidal Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression in eukaryotic organisms, including fungi, by modifying the acetylation state of histones and other proteins.[1][2][3] Inhibition of HDACs has emerged as a promising strategy for the development of novel antifungal agents.[4][5] Hdac-IN-87 is a nonselective HDAC inhibitor that has demonstrated fungicidal activity against economically important plant pathogenic rust fungi, Puccinia sorghi (common rust of maize) and Phakopsora pachyrhizi (Asian soybean rust).[2][6] These application notes provide detailed protocols for testing the in vitro fungicidal activity of this compound against these pathogens.
Mechanism of Action of HDAC Inhibitors in Fungi
HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on histone tails and other non-histone proteins.[1] This leads to a state of hyperacetylation, which in turn alters chromatin structure and modulates the transcription of various genes.[2][3] In fungi, this can disrupt essential cellular processes, including growth, development, and virulence, ultimately leading to fungal cell death.[4][5]
Signaling Pathway of HDAC Inhibition
References
- 1. Emergence and Prevalence of Puccinia polysora in Korea: A Comparitive Study of Maize Rust Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. journaljsrr.com [journaljsrr.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyloxadiazoles: inhibitors of histone deacetylases for control of Asian soybean rust - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Hdac-IN-87 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs play a significant role in chromatin structuring and modulating the activity of various proteins involved in cell cycle progression and apoptosis.[1][2] In many cancers, the dysregulation of HDAC activity is a common feature, making them a compelling target for therapeutic intervention. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][3]
Hdac-IN-87 is a nonselective inhibitor of HDAC4 and HDAC6, with pIC50 values of 6.9 and 5.8, respectively.[4] It also exhibits fungicidal activity.[4] These application notes provide a comprehensive protocol for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric cell viability assay.
Mechanism of Action
The primary mechanism of action for HDAC inhibitors like this compound involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[3] Furthermore, HDAC inhibitors can also affect the acetylation status of non-histone proteins, thereby influencing their stability and function.[2] Inhibition of HDAC4 and HDAC6 specifically has been linked to the regulation of cell cycle progression, apoptosis, and cellular stress responses.[5][6]
Signaling Pathways
The inhibition of HDACs by this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. By altering the expression of pro- and anti-apoptotic proteins, HDAC inhibitors can shift the cellular balance towards cell death. For instance, inhibition of HDAC3 and HDAC6 can lead to the acetylation of Ku70, resulting in the activation of Bax and the degradation of c-FLIP, which in turn initiates both apoptotic pathways.[2]
Caption: General signaling pathway of HDAC inhibition.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
References
- 1. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC4 inhibits cell-cycle progression and protects neurons from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Hdac-IN-87: Application Notes and Protocols for Studying Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-87 is a nonselective histone deacetylase (HDAC) inhibitor with potent activity against HDAC4 and HDAC6.[1][2] Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression.[3][4][5] HDAC inhibitors, such as this compound, block this enzymatic activity, resulting in the accumulation of acetylated proteins, which in turn leads to a more open chromatin structure and modulation of gene expression.[6] This alteration in the cellular epigenetic landscape can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a subject of intense research in oncology and other therapeutic areas.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study the regulation of gene expression. The information is intended for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of histone deacetylases, particularly HDAC4 and HDAC6. The primary mechanism involves the binding of the inhibitor to the active site of the HDAC enzyme, preventing the removal of acetyl groups from its substrates.[8] This leads to a state of hyperacetylation on histone tails, which neutralizes the positive charge of lysine residues and weakens their interaction with the negatively charged DNA backbone.[8] The consequence is a more relaxed and accessible chromatin conformation, which facilitates the binding of transcription factors and the transcriptional machinery to gene promoter and enhancer regions, ultimately altering gene expression patterns.[3][8] Beyond histones, non-histone proteins are also targets of HDACs, and their hyperacetylation following inhibitor treatment can impact various signaling pathways and cellular processes.[3]
Signaling Pathways
The inhibition of HDACs by this compound can impact a multitude of cellular signaling pathways. A generalized schematic of the key downstream effects of HDAC inhibition on gene expression is depicted below.
Caption: General signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on HDAC activity, cell viability, and gene expression. Note: This data is for illustrative purposes only and actual results may vary depending on the experimental conditions and cell type used.
Table 1: In Vitro HDAC Inhibition
| Parameter | This compound |
| pIC50 (HDAC4) | 6.9 |
| pIC50 (HDAC6) | 5.8 |
Data derived from supplier information.[1][2]
Table 2: Effect of this compound on Cancer Cell Viability (IC50)
| Cell Line | This compound (µM) |
| HeLa (Cervical Cancer) | 2.5 |
| A549 (Lung Cancer) | 5.1 |
| MCF-7 (Breast Cancer) | 3.8 |
Hypothetical data based on typical HDAC inhibitor activity.
Table 3: Gene Expression Modulation by this compound (Fold Change vs. Vehicle)
| Gene | Function | Fold Change (24h treatment) |
| p21 (CDKN1A) | Cell Cycle Inhibitor | 3.5 ↑ |
| BAX | Pro-apoptotic | 2.8 ↑ |
| BCL2 | Anti-apoptotic | 0.6 ↓ |
| c-MYC | Oncogene | 0.4 ↓ |
Hypothetical data from a simulated RT-qPCR experiment.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on gene expression regulation are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[9]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
Caption: Workflow for the MTT cell viability assay.
Western Blot for Histone Acetylation
This protocol details the detection of changes in global histone acetylation levels following this compound treatment.
Materials:
-
Cell line of choice
-
This compound
-
PBS, Trypsin-EDTA
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).[10]
-
Histone Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal and quantify band intensities.[10]
-
Caption: Western blot experimental workflow.
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying changes in the expression of specific genes in response to this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as desired.
-
Lyse cells and isolate total RNA using an RNA extraction kit.[11]
-
-
RNA Quantification and Quality Control:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
-
qPCR:
-
Set up qPCR reactions with cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
-
Caption: RT-qPCR experimental workflow.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the enrichment of acetylated histones at specific gene promoters following this compound treatment.
Materials:
-
Treated and control cells
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against acetylated histone (e.g., anti-acetyl-Histone H3)
-
Protein A/G agarose or magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target promoter regions
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Lyse cells and nuclei.[12]
-
-
Chromatin Shearing:
-
Shear chromatin to fragments of 200-1000 bp by sonication.[12]
-
-
Immunoprecipitation:
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.[12]
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse cross-links by heating with NaCl and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.[12]
-
-
Analysis:
-
Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR.
-
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Safety Information
This compound has an acute oral LD50 of greater than 500 mg/kg in male and female rats.[1][2] As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound serves as a valuable research tool for investigating the role of HDACs in gene expression regulation. The protocols provided herein offer a framework for characterizing the cellular and molecular effects of this inhibitor. By employing these methods, researchers can elucidate the mechanisms by which this compound modulates gene expression and influences cellular fate, contributing to a deeper understanding of epigenetic regulation and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis [mdpi.com]
- 5. Nuclear histone acetylases and deacetylases and transcriptional regulation: HATs off to HDACs. | Broad Institute [broadinstitute.org]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
No In Vivo Study Data Found for Hdac-IN-87
Despite a comprehensive search of available scientific literature and public databases, no specific in vivo studies, dosage information, or experimental protocols were found for a compound designated as "Hdac-IN-87." This suggests that "this compound" may be an internal development name not yet disclosed in public research, a novel compound with research pending publication, or a potential misnomer.
The search for "this compound" and related terms yielded extensive information on the broader class of histone deacetylase (HDAC) inhibitors. This included details on the mechanisms of action, preclinical and clinical trial data for various established HDAC inhibitors such as Vorinostat (SAHA), Panobinostat, and MS-275. These compounds have been investigated in a range of animal models for diseases including various cancers and neurodegenerative disorders.
While general protocols for in vivo studies of HDAC inhibitors are available, the absence of specific data for "this compound" prevents the creation of the detailed and specific Application Notes and Protocols as requested. Key parameters such as the formulation, route of administration, effective and maximum tolerated doses, and specific animal models would be unique to "this compound" and cannot be extrapolated from other compounds with confidence.
Researchers, scientists, and drug development professionals seeking to work with "this compound" are advised to consult any internal documentation or contact the originating source of the compound for specific in vivo study design and dosage information.
Without specific data on "this compound," it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows directly related to this compound. Any attempt to do so would be speculative and not based on verified scientific findings.
Application Notes and Protocols for Hdac-IN-87 in High-Throughput Screening Assays
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. The dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory conditions, making them significant therapeutic targets. HDAC inhibitors (HDACi) have emerged as a promising class of drugs, with several approved for the treatment of certain cancers.
Hdac-IN-87 is a nonselective histone deacetylase inhibitor. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, designed for researchers, scientists, and professionals in the field of drug development.
This compound Properties
This compound functions as a nonselective inhibitor of histone deacetylases. Its inhibitory activity has been quantified against HDAC4 and HDAC6. Further comprehensive profiling against a wider panel of HDAC isoforms is not extensively documented in publicly available literature.
Data Presentation
The inhibitory potency of this compound against specific HDAC isoforms is summarized below. The data is presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Target | pIC50 |
| HDAC4 | 6.9 |
| HDAC6 | 5.8 |
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action for HDAC enzymes and the intervention by HDAC inhibitors like this compound. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This compound inhibits this process, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene transcription.
Application Notes and Protocols for Immunohistochemistry using Hdac-IN-87
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Hdac-IN-87, a nonselective histone deacetylase (HDAC) inhibitor, in immunohistochemistry (IHC) applications. This compound targets HDAC4 and HDAC6 with pIC50 values of 6.9 and 5.8, respectively.[1] This protocol is intended to guide researchers in the detection of protein expression and localization in tissue samples following treatment with this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[2][3] HDAC inhibitors, such as this compound, block this activity, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[4][5] Immunohistochemistry is a powerful technique to visualize the effects of HDAC inhibitors on specific protein targets within the cellular and tissue context.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of HDACs, particularly HDAC4 and HDAC6.[1] By blocking the removal of acetyl groups, this compound increases the acetylation levels of various protein substrates. This modulation of protein acetylation can alter gene expression and affect downstream signaling pathways involved in cell proliferation, differentiation, and survival.[4][6]
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-146313 |
| Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections | User-provided | - |
| Xylene | Major Supplier | - |
| Ethanol (100%, 95%, 80%, 70%) | Major Supplier | - |
| Deionized Water | Laboratory-grade | - |
| Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0) | Major Supplier | - |
| Hydrogen Peroxide (3%) | Major Supplier | - |
| Blocking Buffer (e.g., 5% BSA in PBS) | Major Supplier | - |
| Primary Antibody (specific to the target of interest) | User-determined | - |
| Biotinylated Secondary Antibody | Vector Laboratories | - |
| Avidin-Biotin Complex (ABC) Reagent | Vector Laboratories | - |
| 3,3'-Diaminobenzidine (DAB) Substrate Kit | Vector Laboratories | - |
| Hematoxylin Counterstain | Major Supplier | - |
| Mounting Medium | Major Supplier | - |
| Phosphate Buffered Saline (PBS) | Laboratory-prepared | - |
Immunohistochemistry Protocol
This protocol outlines the key steps for performing IHC on FFPE tissue sections treated with this compound.
Tissue Section Preparation and this compound Treatment
-
Culture cells or treat animal models with the desired concentration of this compound. A starting concentration range of 1-10 µM can be tested based on the pIC50 values.
-
Harvest and fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Process tissues through a series of graded alcohols and xylene, and embed in paraffin wax.[7][8]
-
Cut 4-5 µm thick sections and mount on positively charged slides.[7]
Deparaffinization and Rehydration
-
Deparaffinize slides in xylene (2 changes for 5 minutes each).[7][9]
-
Rehydrate through graded alcohols: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 80% (1 change for 3 minutes), and 70% (1 change for 3 minutes).[7][9]
-
Rinse in deionized water.
Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[7][10]
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[7]
-
Allow slides to cool to room temperature for at least 20 minutes.[7]
-
Rinse with PBS.
Blocking and Staining
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[7][11]
-
Rinse with PBS.
-
Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.[10]
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[9]
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS (3 changes for 5 minutes each).
Detection and Counterstaining
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.[7]
-
"Blue" the sections in running tap water.[7]
Dehydration and Mounting
-
Dehydrate the sections through graded alcohols and clear in xylene.[7]
-
Coverslip with a permanent mounting medium.
Quantitative Data Summary
The following table provides suggested starting concentrations for this compound treatment. Optimization may be required depending on the cell type and experimental conditions.
| Parameter | Value | Reference |
| This compound pIC50 (HDAC4) | 6.9 | [1] |
| This compound pIC50 (HDAC6) | 5.8 | [1] |
| Suggested Starting Concentration for Cell Culture | 1-10 µM | Expert Estimation |
| Suggested Incubation Time | 24-48 hours | Expert Estimation |
Visualizations
Caption: A flowchart illustrating the major steps of the immunohistochemistry protocol.
Caption: The signaling pathway affected by this compound, leading to cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
Troubleshooting & Optimization
Hdac-IN-87 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hdac-IN-87, a nonselective histone deacetylase (HDAC) inhibitor. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonselective inhibitor of histone deacetylases (HDACs), showing notable activity against HDAC4 and HDAC6. Its mechanism of action involves binding to the catalytic domain of HDAC enzymes, which prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This inhibition leads to an accumulation of acetylated proteins, altering chromatin structure and gene expression, which can, in turn, induce cell cycle arrest, apoptosis, and other cellular effects.[1][2][3]
Q2: What are the known inhibitory concentrations of this compound?
A2: The inhibitory potency of this compound is reported as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50) in molarity. Higher pIC50 values indicate greater potency. The reported values for this compound are a pIC50 of 6.9 for HDAC4 and 5.8 for HDAC6. These can be converted to IC50 values for practical application in experimental design.[4][5][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: As an HDAC inhibitor, this compound is expected to induce a range of cellular effects, including:
-
Increased Histone Acetylation: A primary and direct effect is the hyperacetylation of histones (e.g., H3 and H4).
-
Cell Cycle Arrest: HDAC inhibitors often cause cell cycle arrest, frequently at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[7]
-
Induction of Apoptosis: this compound may trigger programmed cell death through both intrinsic and extrinsic pathways.[8]
-
Changes in Gene Expression: Inhibition of HDACs leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors.[9]
Data Presentation
This compound Inhibitory Activity
| Target | pIC50 | IC50 (nM) |
| HDAC4 | 6.9 | ~126 |
| HDAC6 | 5.8 | ~1585 |
Note: IC50 values are calculated from pIC50 values and are approximate. Experimental validation in your specific assay system is recommended.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
This protocol outlines the steps to determine the optimal concentration of this compound for reducing cell viability in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.
-
-
Cell Viability Measurement (using MTT as an example):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Gently shake the plate for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of acetylated histones.
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Mandatory Visualizations
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
Troubleshooting Guide
Q1: My positive control HDAC inhibitor is not showing any effect in my assay. What could be the issue?
A1: This could be due to several reasons:
-
Inactive Enzyme: Verify the activity of your HDAC enzyme preparation using a standard activity assay before performing inhibition studies.
-
Incorrect Enzyme/Substrate Combination: Ensure the HDAC isoform you are using is sensitive to the control inhibitor and the substrate is appropriate for that enzyme.
-
Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate may be too short. Consider optimizing this step.[10]
Q2: I'm observing high variability between replicate wells in my cell viability assay. How can I improve reproducibility?
A2: High variability can often be addressed by:
-
Pipetting Accuracy: Ensure consistent and accurate pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: Gently mix the plate after each reagent addition to ensure homogeneity.
-
Edge Effects: Evaporation from the outer wells of a microplate can affect results. Avoid using the outermost wells or fill them with a buffer to maintain humidity.[10]
-
Consistent Cell Seeding: Ensure a uniform cell suspension to have a consistent number of cells in each well.
Q3: I see a significant increase in acetylated histones after this compound treatment, but no corresponding decrease in cell viability. How do I interpret this?
A3: This is a common observation and can be interpreted in several ways:
-
Time-Lapse between Events: The increase in histone acetylation is an early event following HDAC inhibition. Downstream effects like cell cycle arrest and apoptosis may require a longer incubation period. Consider performing a time-course experiment (e.g., 24, 48, 72 hours).
-
Cell Line Resistance: The cell line you are using may be resistant to the apoptotic effects of HDAC inhibition, even though the on-target effect (histone acetylation) is present.
-
Cytostatic vs. Cytotoxic Effects: this compound might be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect at the tested concentrations. Consider assays that measure cell proliferation, such as a BrdU incorporation assay.
Q4: My western blot for acetylated histones shows no signal or is very weak, even at high concentrations of this compound.
A4: Troubleshooting steps for weak or no western blot signal include:
-
Insufficient Protein Loaded: Increase the amount of protein loaded per well.
-
Inefficient Protein Transfer: Optimize the transfer time and voltage. Staining the membrane with Ponceau S after transfer can confirm successful protein transfer.
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibodies may be inactive. Increase the antibody concentration or incubation time, and ensure proper storage.
-
Inactive ECL Substrate: Use fresh ECL substrate for detection.[11][12]
Q5: I am observing significant cell death at concentrations much lower than the reported IC50 for HDAC4/6. Could this be an off-target effect?
A5: Yes, unexpected cytotoxicity at low concentrations could indicate off-target effects. To investigate this:
-
Confirm On-Target Engagement: Perform a dose-response western blot for acetylated histones or other specific substrates of HDAC4/6 to confirm that the observed toxicity correlates with the inhibition of the intended targets.
-
Test in Different Cell Lines: Use cell lines with varying expression levels of HDAC4 and HDAC6 to see if there is a correlation between target expression and cytotoxicity.
-
Consider Broader HDAC Inhibition: Since this compound is a nonselective inhibitor, it may be inhibiting other HDAC isoforms that are more critical for the survival of your specific cell line.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. biorxiv.org [biorxiv.org]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 8. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: understanding a new wave of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
How to avoid Hdac-IN-87 precipitation in media
Welcome to the technical support center for Hdac-IN-87. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a nonselective histone deacetylase (HDAC) inhibitor.[1][2] Like many small molecule inhibitors, it is hydrophobic. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with a solubility of up to 100 mg/mL (264.35 mM).[1][2]
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature.[3][4][5] This phenomenon, often termed "crashing out," typically occurs due to several factors:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to fall out of solution.[4]
-
Exceeding Aqueous Solubility: The final concentration of this compound in the media may be higher than its solubility limit in that specific aqueous environment.[3][4]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the compound's solubility.[4][6]
-
Temperature: Adding the compound to cold media can decrease its solubility.[3][6]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[4][7] For sensitive cell lines, a final DMSO concentration of <0.1% is often recommended.[8] It is crucial to include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.[7]
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate after adding this compound to your cell culture medium, consult the following guide to identify the potential cause and implement a solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration. Perform a dose-response experiment to determine the optimal non-precipitating concentration.[3] |
| "Solvent Shock" from Rapid Dilution | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[4] | Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) media before making the final dilution. Add the compound solution dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | The solubility of this compound is likely lower in cold media. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3][9] |
| Interaction with Media Components | Components like serum proteins can interact with the compound, affecting its solubility.[4] | If permissible for your experiment, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.[4] |
| Improper Stock Solution Storage | The compound may have precipitated out of the stock solution due to repeated freeze-thaw cycles or improper storage.[7] | Visually inspect the stock solution for precipitate before use. If present, gently warm the solution and vortex to redissolve. Aliquot stock solutions to minimize freeze-thaw cycles.[7][9] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a step-by-step method to prepare this compound solutions while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[7]
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution. For example, to make a 10 mM stock, dissolve 3.78 mg of this compound (MW: 378.28 g/mol ) in 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[3] Visually inspect the solution to confirm there are no particulates.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
To minimize "solvent shock," it is advisable to make an intermediate dilution of your stock solution in pre-warmed (37°C) complete cell culture medium. For example, prepare a 1:10 dilution of your 10 mM stock in media to get a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed (37°C) complete cell culture medium to achieve your desired final concentration.
-
Crucially, add the compound solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[5]
-
For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.
-
-
Final Quality Control:
-
After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be added to your cells.
-
Solubility Data for this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 264.35 mM | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | 13.22 mM | For in vivo use.[1][2] |
Visual Guides
Caption: General mechanism of HDAC inhibition by this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hdac-IN-87 off-target effects and how to mitigate them
Welcome to the technical support center for Hdac-IN-87. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of histone deacetylase (HDAC) enzymes. By binding to the zinc-containing catalytic domain of HDACs, it blocks the removal of acetyl groups from histone and non-histone proteins.[1] This leads to hyperacetylation, which alters chromatin structure and modulates the expression of key genes involved in cell cycle progression, differentiation, and apoptosis.[2][3][4] The primary therapeutic goal of HDAC inhibition is often to reactivate tumor suppressor genes that have been silenced in cancer cells.[2][3]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are associated with the inhibition of Class I and Class IIb HDACs. This typically results in:
-
Increased histone acetylation: This can be observed via Western blot analysis of total histone extracts.[1]
-
Cell cycle arrest: Often mediated by the upregulation of cell cycle inhibitors like p21.[3][5]
-
Induction of apoptosis: Hyperacetylation can stabilize tumor suppressor proteins like p53, promoting the expression of pro-apoptotic genes.[3][6]
-
Changes in non-histone protein acetylation: this compound can affect the acetylation status and function of proteins like HSP90 and α-tubulin, which are involved in protein stability and cellular transport.[3][7]
Q3: What are potential off-target effects of this compound and other hydroxamate-based HDAC inhibitors?
While designed to target HDACs, this compound, like many HDAC inhibitors with a hydroxamic acid zinc-binding group, may exhibit off-target activities.[7][8] A significant off-target identified for many such inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , a palmitoyl-CoA hydrolase.[8] Other potential off-target effects can include the inhibition of other metalloenzymes or kinases.[9] These unintended interactions can lead to unexpected cellular phenotypes or toxicities.[2][9] Common side effects observed in clinical settings with HDAC inhibitors include fatigue, gastrointestinal issues, and hematologic effects like thrombocytopenia.[10][11][12]
Q4: How can I determine if my experimental results are due to off-target effects?
Distinguishing on-target from off-target effects is crucial. Here are a few strategies:
-
Use a structurally distinct HDAC inhibitor: If a different class of HDAC inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If the off-target is known (e.g., MBLAC2), overexpressing a drug-resistant mutant of the off-target protein may rescue the phenotype.
-
Knockdown of the intended target: Use siRNA or shRNA to deplete the target HDAC isoform(s). If the phenotype is replicated, it is likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement in a cellular context.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity at Low Concentrations | Off-target kinase inhibition or other cytotoxic off-target effects. | 1. Perform a broad kinase screen to identify potential off-target kinases.[9] 2. Use a chemical proteomics approach to identify unintended binding partners.[8][9] 3. Compare the observed phenotype with a structurally unrelated HDAC inhibitor. |
| Phenotype Does Not Correlate with HDAC Inhibition Levels | The observed effect may be due to inhibition of a non-HDAC target, such as MBLAC2, which can influence extracellular vesicle accumulation.[8] | 1. Assay for MBLAC2 activity in the presence of this compound. 2. Investigate downstream pathways of MBLAC2 or other identified off-targets. 3. Use a more selective HDAC inhibitor as a control. |
| Inconsistent Results Across Different Cell Lines | Cell lines may have varying expression levels of on-target HDACs and off-target proteins. | 1. Quantify the expression levels of target HDAC isoforms and potential off-targets (e.g., MBLAC2) in your cell lines via Western blot or qPCR. 2. Titrate this compound to determine the optimal concentration for each cell line. |
| Development of Resistance to this compound | Alterations in the expression of on-target or off-target proteins, or changes in drug efflux pumps. | 1. Perform proteomic or transcriptomic analysis on resistant cells to identify changes in protein or gene expression. 2. Consider combination therapies to overcome resistance.[11] |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the hypothetical inhibitory profile of this compound against various HDAC isoforms and a known off-target. This data is representative of a pan-HDAC inhibitor with a notable off-target interaction.
| Target | IC50 (nM) | Target Class | Notes |
| HDAC1 | 15 | Class I | Strong inhibition of a key on-target. |
| HDAC2 | 25 | Class I | Potent on-target inhibition. |
| HDAC3 | 30 | Class I | Potent on-target inhibition. |
| HDAC6 | 10 | Class IIb | High affinity for this cytoplasmic HDAC. |
| HDAC8 | 250 | Class I | Weaker inhibition compared to other Class I HDACs. |
| MBLAC2 | 50 | Off-Target | Significant off-target binding, common for hydroxamate-based inhibitors.[8] |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This method is used to identify the direct and indirect cellular binding partners of this compound.[9]
1. Probe Immobilization:
- Synthesize a biotinylated or otherwise tagged version of this compound.
- Immobilize the tagged inhibitor and a control compound onto affinity beads (e.g., streptavidin-agarose).
2. Protein Pulldown:
- Prepare cell lysates from the experimental cell line.
- Incubate the cell lysate with the inhibitor-bound beads and control beads for 2-4 hours at 4°C.
- For competition experiments, pre-incubate the lysate with an excess of free, untagged this compound before adding the beads. This will show which proteins are specifically competed off.
3. Washing and Elution:
- Wash the beads extensively to remove non-specific binders.
- Elute the bound proteins from the beads.
4. Protein Identification:
- Separate the eluted proteins by SDS-PAGE.
- Identify the proteins using mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Compare the proteins pulled down by this compound to the control beads.
- Proteins that are significantly enriched and competed off by the free inhibitor are considered potential off-targets.
Protocol 2: Kinase Profiling Assay
This protocol is used to screen this compound against a large panel of kinases to identify potential off-target inhibition.[9]
1. Compound Submission:
- Submit this compound to a commercial kinase profiling service or an in-house core facility.
2. Assay Performance:
- The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
- The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
3. Data Analysis:
- Results are usually provided as a percentage of inhibition for each kinase at the tested concentrations.
- "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
- Follow-up dose-response experiments should be performed for any identified hits to determine their IC50 values.
Visualizations
Figure 1: On- and off-target signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-87 In Vivo Studies
Welcome to the technical support center for Hdac-IN-87. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and administration of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vitro studies?
For in vitro applications, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] A stock solution of up to 100 mg/mL can be prepared.[1][2] It is recommended to use ultrasonic agitation to facilitate dissolution.[1][2]
Q2: What is the standard formulation for in vivo studies with this compound?
The recommended formulation for in vivo administration of this compound is a solution in 10% DMSO and 90% corn oil.[1] This formulation has been shown to achieve a solubility of at least 5 mg/mL, resulting in a clear solution.[1]
Q3: What is the mechanism of action of this compound?
This compound is a nonselective inhibitor of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, which results in a more relaxed chromatin structure and the activation of gene expression. HDACs also have non-histone protein substrates, and their inhibition can affect various cellular processes.
Q4: What are the known pIC50 values for this compound?
This compound has been reported to have a pIC50 of 6.9 for HDAC4 and 5.8 for HDAC6.[3]
Q5: What is the acute oral toxicity of this compound?
In studies with male and female rats, this compound has been shown to have an acute oral LD50 of greater than 500 mg/kg.[3]
Troubleshooting Guide: Improving this compound Solubility
Issue 1: Precipitation or cloudiness observed in the 10% DMSO/90% corn oil formulation.
Possible Causes:
-
Incomplete Dissolution: The compound may not be fully dissolved in the DMSO before the addition of corn oil.
-
Low Temperature: The formulation may have been prepared or stored at a low temperature, causing the compound to precipitate.
-
Incorrect Solvent Ratio: The ratio of DMSO to corn oil may not be accurate.
Solutions:
-
Ensure Complete Initial Dissolution: Before adding the corn oil, ensure that this compound is completely dissolved in the DMSO. Gentle warming and vortexing can aid this process.
-
Maintain Temperature: Prepare and maintain the formulation at room temperature or slightly warmer (e.g., 37°C) to prevent precipitation.
-
Verify Solvent Ratios: Accurately measure the volumes of DMSO and corn oil to ensure the correct 1:9 ratio.
Issue 2: The standard 10% DMSO/90% corn oil formulation is not suitable for my experimental model (e.g., due to toxicity concerns with DMSO or the oily vehicle).
Alternative Formulation Strategies:
If the standard formulation is not appropriate for your study, several alternative strategies can be explored to improve the aqueous solubility of this compound. These methods are commonly used for poorly soluble compounds in drug development.
1. Co-solvent Systems:
-
Principle: Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Examples:
-
PEG 400: Polyethylene glycol 400 is a commonly used co-solvent in pharmaceutical formulations.[4] It can be used in combination with other solvents like DMSO and Tween 80.
-
Ethanol: Ethanol can be used as a co-solvent, but its potential pharmacological effects should be considered.
-
-
Suggested Starting Formulations to Test:
-
10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline
-
5% DMSO / 20% Ethanol / 75% Saline
-
2. Surfactant-based Formulations:
-
Principle: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Examples:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used in parenteral formulations.
-
Kolliphor® EL (Cremophor® EL): A polyethoxylated castor oil used as a solubilizer.
-
3. Cyclodextrin Complexation:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Examples:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Data Summary: Solubility of this compound
| Solvent/Formulation | Concentration | Observation |
| DMSO | 100 mg/mL | Clear solution (ultrasonication recommended)[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired final concentration in the total volume (e.g., for a 1 mL final solution at 5 mg/mL, you would use 100 µL of DMSO).
-
Vortex the tube until the this compound is completely dissolved in the DMSO. Gentle warming to 37°C may be applied if necessary.
-
Add the corresponding volume of corn oil (e.g., 900 µL for a 1 mL final solution).
-
Vortex the mixture thoroughly until a homogenous and clear solution is obtained.
-
Administer the formulation to the animals as required by the experimental protocol. It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for this compound formulation.
References
Hdac-IN-87 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Hdac-IN-87, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonselective histone deacetylase (HDAC) inhibitor.[1][2] Its primary function is to block the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound can lead to an increase in protein acetylation, a post-translational modification that plays a crucial role in regulating gene expression and other cellular processes.[3][4][5] this compound has demonstrated fungicidal activity and has been identified as an inhibitor of HDAC4 and HDAC6.[1][2]
Q2: How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the stability and activity of this compound. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[2] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.[2]
Q4: Can I reuse a working solution of this compound for my experiments?
For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1] For in vitro experiments, while a stock solution stored at -80°C can be stable for up to six months, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guide
Issue 1: The this compound powder will not fully dissolve in the solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using the correct volume of solvent based on your desired concentration.
-
Use sonication to aid dissolution.[2] Gentle heating can also be applied, but be cautious as excessive heat may promote degradation.
-
Confirm that you are using a suitable solvent. DMSO is recommended for creating stock solutions.[2]
-
Issue 2: A precipitate has formed in my stock solution after storage.
-
Possible Cause: The compound may have come out of solution due to storage at a lower temperature or solvent evaporation.
-
Solution:
-
Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.[1]
-
Before use, visually inspect the solution to ensure all precipitate has dissolved.
-
To prevent this, ensure the vial is tightly sealed to prevent solvent evaporation and consider storing it at the recommended temperature.
-
Issue 3: I am not observing the expected biological activity in my experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution:
-
Review the storage and handling procedures. Was the compound stored at the correct temperature? Was the working solution prepared fresh?
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Incorrect dosage or experimental setup.
-
Solution:
-
Verify the final concentration of this compound in your assay.
-
Ensure that the experimental conditions (e.g., cell density, incubation time) are appropriate for observing the expected effect of an HDAC inhibitor.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data summarized from product data sheets.[1][2]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (264.35 mM) | Ultrasonic treatment may be needed. |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (13.22 mM) | For in vivo preparations; prepare fresh. |
Data summarized from product data sheets.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution and a fresh working solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil (for in vivo studies), sterile
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
Procedure for Stock Solution (10 mM in DMSO):
-
Calculate the required mass of this compound powder to achieve a 10 mM concentration in your desired volume of DMSO (Molecular Weight: 378.28 g/mol ).
-
Weigh the calculated mass of this compound powder and place it in a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution until the powder is mostly dissolved.
-
If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Procedure for In Vivo Working Solution (e.g., 5 mg/mL in 10% DMSO/90% Corn Oil):
-
This protocol should be performed on the day of the experiment.
-
Add the required volume of the 10 mM DMSO stock solution to a sterile tube.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO/90% corn oil vehicle.
-
Vortex the solution vigorously to create a uniform suspension. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1]
-
Use the freshly prepared working solution for your in vivo experiments.
Visualizations
Caption: General mechanism of action for this compound as an HDAC inhibitor.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Hdac-IN-87 incubation time for optimal results
Welcome to the technical support center for Hdac-IN-87. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this nonselective HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonselective histone deacetylase (HDAC) inhibitor with activity against HDAC4 and HDAC6.[1] Like other HDAC inhibitors, it works by blocking the enzymatic activity of HDACs.[2] This leads to an increase in the acetylation of histone and non-histone proteins. Increased histone acetylation results in a more relaxed chromatin structure, which can alter gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.[2][3]
Q2: What are the reported IC50 or pIC50 values for this compound?
A2: this compound has reported pIC50 values of 6.9 for HDAC4 and 5.8 for HDAC6.[1] The corresponding IC50 values are approximately 126 nM for HDAC4 and 1.58 µM for HDAC6.
Q3: I am starting my first experiment with this compound. What is a good starting point for concentration and incubation time?
A3: For a novel compound like this compound, it is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.[4]
-
Concentration: A good starting point is to test a range of concentrations around the known pIC50/IC50 values. We recommend a range from 10 nM to 10 µM.
-
Incubation Time: A preliminary time course of 24 to 48 hours is often a reasonable starting point for observing effects on cell viability or gene expression.[5] However, earlier time points (e.g., 2, 6, 12 hours) should be included to detect early molecular changes like histone acetylation.[4]
Q4: What are the key molecular markers to assess the activity of this compound?
A4: To confirm the intracellular activity of this compound, you can monitor the acetylation status of known HDAC substrates.
-
Acetylated Histones: An increase in the acetylation of histones, such as Acetyl-Histone H3 or Acetyl-Histone H4, is a primary indicator of HDAC inhibition. This can be detected by Western blot as early as a few hours after treatment.[5]
-
Acetylated α-tubulin: Since this compound inhibits HDAC6, an increase in acetylated α-tubulin is a specific marker for its activity.[4]
-
p21 Expression: Increased expression of the cell cycle inhibitor p21 is a common downstream effect of HDAC inhibition and can be detected at both the mRNA and protein level.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Solution |
| No or weak signal in Western blot for acetylated proteins. | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Inefficient protein transfer. | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. | |
| Primary or secondary antibody concentration too low. | Increase antibody concentration or incubation time. | |
| Inactive ECL substrate. | Use fresh ECL substrate. | |
| High background in cellular assays. | Autofluorescence of this compound. | Run a control with the compound and substrate without the enzyme/cells to check for intrinsic fluorescence. |
| Substrate instability. | Ensure the substrate is stored correctly and prepared fresh for each experiment.[6] | |
| Contaminated reagents. | Use high-purity reagents and dedicated solutions for your assays.[6] | |
| High variability between replicate wells. | Pipetting inaccuracy. | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.[6] |
| Inadequate mixing of reagents. | Gently mix the plate after each reagent addition.[6] | |
| Edge effects due to evaporation. | Avoid using the outermost wells of a microplate or fill them with buffer or water.[6] | |
| Positive control inhibitor shows no effect. | Incorrect enzyme or substrate combination. | Ensure the specific HDAC isoform you are using is sensitive to the control inhibitor and the substrate is appropriate.[6] |
| Insufficient incubation time. | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[6] | |
| Inactive enzyme. | Verify the enzyme's activity using a standard activity assay.[6] |
Data Presentation
Summarize your quantitative data in structured tables for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98 ± 4.8 |
| 0.1 | 85 ± 6.1 |
| 1 | 62 ± 5.5 |
| 10 | 25 ± 4.2 |
Table 2: Time-Course of this compound on Histone H3 Acetylation
| Time (hours) | Fold Change in Acetyl-H3 (Normalized to Vehicle) |
| 0 | 1.0 |
| 2 | 2.5 |
| 6 | 4.8 |
| 12 | 6.2 |
| 24 | 5.5 |
| 48 | 3.1 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability (MTT Assay)
This protocol is to determine the optimal concentration of this compound for your cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment for Histone Acetylation (Western Blot)
This protocol helps identify the optimal incubation time to observe the molecular effects of this compound.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response experiment) and a vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).[4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., Total Histone H3 or β-actin). Then, incubate with the appropriate HRP-conjugated secondary antibodies.[7]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control. Calculate the fold change relative to the vehicle-treated control at each time point.[8]
Visualizations
Caption: this compound inhibits HDAC4 and HDAC6, leading to protein acetylation and altered gene expression.
Caption: Workflow for determining optimal concentration and incubation time for this compound.
Caption: A decision tree to troubleshoot common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Hdac-IN-87 lot-to-lot variability issues
Welcome to the technical support center for Hdac-IN-87. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including those that may arise from lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonselective histone deacetylase (HDAC) inhibitor with activity against HDAC4 (pIC50 = 6.9) and HDAC6 (pIC50 = 5.8).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2][3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[2][3] By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the altered expression of genes involved in various cellular processes, including cell cycle arrest, apoptosis, and differentiation.[2][5][6]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between different lots of a small molecule inhibitor can stem from variability in purity, isomeric composition, or the presence of residual solvents or contaminants. Such variations can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform quality control checks on new batches to ensure consistency.
Q3: My this compound solution appears cloudy or shows precipitation upon thawing. What should I do?
Precipitation upon thawing can be due to several factors, including the compound's solubility limit being exceeded at lower temperatures or issues with the solvent.[7] To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[7]
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[7]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing aliquots at a slightly lower concentration for storage.[7]
Q4: The potency (IC50) of this compound in my cell-based assay is different from the reported biochemical assay values. Why?
Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[8] Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[8]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[8]
-
Protein Binding: The inhibitor may bind to other cellular proteins, making less of it available to bind to its target HDACs.[8]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may be attributed to lot-to-lot variability of this compound.
Issue 1: Reduced or No Compound Activity
If you observe a significant decrease or complete loss of this compound activity in your experiments, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Loss of Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to HDAC-IN-87
Disclaimer: The following technical support guide is provided for research purposes only. HDAC-IN-87 is a non-selective inhibitor of Histone Deacetylase 4 (HDAC4) and HDAC6, with primary literature describing its development and evaluation as a fungicide for controlling rust disease in plants.[1][2][3][4] The information presented here is based on a hypothetical application of this compound in cancer cell line research, drawing upon established principles of resistance to HDAC inhibitors, particularly those targeting HDAC4 and HDAC6.
This guide is intended for researchers, scientists, and drug development professionals who may be exploring the utility of this compound or similar dual HDAC4/6 inhibitors in oncology research and are encountering resistance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a non-selective histone deacetylase inhibitor with inhibitory activity against HDAC4 and HDAC6.[5][6][7] By inhibiting these enzymes, this compound is expected to increase the acetylation of histone and non-histone proteins. In the context of cancer research, this can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[8][9]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors, including those targeting HDAC4 and HDAC6, can arise from various mechanisms:
-
Upregulation of alternative survival pathways: Cancer cells can compensate for the inhibition of HDAC4/6 by activating pro-survival signaling pathways such as PI3K/AKT/mTOR or MAPK/ERK.[7][10][11]
-
Increased drug efflux: Overexpression of multidrug resistance transporters like MDR1 can lead to the removal of the inhibitor from the cell, reducing its effective concentration.[12][13]
-
Alterations in HDAC expression or function: While less common, mutations in the HDAC enzymes themselves or changes in the expression levels of HDAC4 or HDAC6 could potentially reduce the inhibitor's binding affinity or efficacy.
-
Epigenetic reprogramming: Cells may undergo further epigenetic changes to counteract the effects of HDAC inhibition, maintaining a pro-survival gene expression program.[13]
-
Induction of autophagy: In some contexts, HDAC inhibitor treatment can induce autophagy, a cellular process that can either lead to cell death or act as a survival mechanism. If autophagy promotes survival, it can contribute to resistance.[14]
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound Treatment
If you observe a diminished apoptotic response in your cell line upon treatment with this compound, consider the following troubleshooting steps:
Potential Cause & Experimental Validation
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Activation of Pro-Survival Signaling | Western blot analysis for key proteins in survival pathways (e.g., p-AKT, p-ERK, Bcl-2). | Increased phosphorylation of AKT or ERK, or elevated levels of anti-apoptotic proteins like Bcl-2 in resistant cells compared to sensitive cells. |
| Impaired Apoptotic Machinery | Assess the expression levels of key apoptotic proteins (e.g., Bax, Bak, Caspase-3) via Western blot. | Reduced expression of pro-apoptotic proteins or cleaved caspase-3 in resistant cells following treatment. |
| Induction of Pro-Survival Autophagy | Monitor autophagy markers (e.g., LC3-II conversion, p62 degradation) by Western blot in the presence and absence of an autophagy inhibitor (e.g., chloroquine). | Increased LC3-II levels that are further enhanced with chloroquine, suggesting a pro-survival autophagic flux. |
Solutions and Combination Strategies
| Combination Agent | Rationale |
| PI3K/mTOR Inhibitors (e.g., Everolimus) | To counteract the activation of the PI3K/AKT/mTOR survival pathway.[15][16] |
| MEK Inhibitors (e.g., Trametinib) | To block the MAPK/ERK signaling cascade if it is identified as a resistance mechanism. |
| Bcl-2 Inhibitors (e.g., Venetoclax) | To directly target the anti-apoptotic machinery and restore sensitivity to apoptosis.[17] |
| Autophagy Inhibitors (e.g., Chloroquine) | To block pro-survival autophagy and enhance the cytotoxic effects of this compound.[14] |
Issue 2: No Significant Change in Cell Proliferation Despite Evidence of HDAC Inhibition
If you can confirm target engagement (e.g., by observing increased tubulin acetylation, a downstream effect of HDAC6 inhibition), but the cells continue to proliferate, investigate the following:
Potential Cause & Experimental Validation
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Cell Cycle Checkpoint Dysregulation | Flow cytometry for cell cycle analysis. Western blot for key cell cycle regulators (e.g., p21, Cyclin D1). | Lack of G1 or G2/M arrest in resistant cells. Reduced induction of p21 or sustained expression of cyclins. |
| Upregulation of c-Myc | Western blot or qPCR to assess c-Myc protein and mRNA levels. | Elevated c-Myc expression in resistant cells, which can drive proliferation independently of some cell cycle checkpoints. |
Solutions and Combination Strategies
| Combination Agent | Rationale |
| CDK4/6 Inhibitors (e.g., Palbociclib) | To directly target the cell cycle machinery and induce a G1 arrest. |
| BET Inhibitors (e.g., JQ1) | To suppress the transcription of oncogenes like c-Myc that are often associated with resistance. |
| DNA Damaging Agents (e.g., Cisplatin, Doxorubicin) | HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of DNA damaging agents.[18] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Cellular Pathways and Experimental Logic
To aid in understanding the complex cellular processes involved, the following diagrams illustrate key signaling pathways and a general workflow for investigating resistance.
Caption: Mechanism of action of this compound.
Caption: A logical workflow for addressing resistance.
Caption: Pro-survival pathways in resistance.
References
- 1. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Novel 5â(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and StructureâActivity Relationship - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The promise of using histone deacetylase inhibitors in combination treatment against breast cancer and other solid tumors - Perera - Chinese Clinical Oncology [cco.amegroups.org]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 14. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mechanisms of resistance to histone deacetylase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 18. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-87 interference with assay reagents
Welcome to the technical support center for Hdac-IN-87. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonselective histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, which blocks the removal of acetyl groups from histone and non-histone proteins.[2][3] This inhibition leads to an increase in protein acetylation, altering chromatin structure and gene expression, which can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.[4][5]
Q2: Which HDAC isoforms are inhibited by this compound?
This compound is reported to be a nonselective HDAC inhibitor with activity against at least HDAC4 and HDAC6.[1] For specific applications, it is recommended to consult literature that has characterized the broader isoform selectivity profile of this compound.
Q3: What are the recommended storage conditions and stability of this compound?
It is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months. For stock solutions in DMSO, storage at -20°C for one month or -80°C for six months is advised to maintain stability.[1] Repeated freeze-thaw cycles should be avoided.
Q4: What are the common off-target effects of HDAC inhibitors that I should be aware of?
HDAC inhibitors can have effects beyond histone deacetylation. They can also affect the acetylation status of over 50 non-histone proteins, including transcription factors like p53 and NF-κB, and molecular chaperones such as Hsp90.[6] These off-target effects can influence a wide range of cellular processes, including cell signaling, protein stability, and DNA repair.[5]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence- or Luminescence-Based Assays
High background can obscure the signal from your experiment, leading to inaccurate results. Several factors can contribute to this issue when using this compound.
Possible Causes and Solutions:
-
Autofluorescence/Autoluminescence of this compound: Some small molecules can intrinsically fluoresce or interfere with luciferase-based assays.[7][8][9]
-
Troubleshooting Step: Run a control plate containing this compound in the assay buffer without the enzyme or cells to measure its intrinsic signal. Subtract this background from your experimental wells.
-
-
Substrate Instability: The assay substrate may degrade over time, leading to a high background signal.[10]
-
Troubleshooting Step: Prepare fresh substrate for each experiment and protect it from light if it is light-sensitive.
-
-
Contaminated Reagents: Buffers or other reagents might be contaminated with enzymes that can act on the substrate.[10]
-
Troubleshooting Step: Use high-purity, sterile reagents and dedicated solutions for your HDAC assays.
-
Issue 2: No Inhibition Observed with this compound
Seeing no inhibitory effect from this compound can be perplexing. Here are several potential reasons and how to address them.
Possible Causes and Solutions:
-
Inactive Inhibitor: The compound may have degraded due to improper storage or handling.[10]
-
Incorrect Enzyme or Substrate Combination: The specific HDAC isoform and substrate used in your assay may not be optimal for detecting inhibition by this compound.[10]
-
Troubleshooting Step: Verify that the HDAC isoform you are using is sensitive to this compound. Ensure the substrate is appropriate for that enzyme.
-
-
Insufficient Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate may be too short.[10]
-
Troubleshooting Step: Optimize the pre-incubation time to allow for sufficient binding of the inhibitor to the enzyme.
-
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicate wells can compromise the reliability of your data.
Possible Causes and Solutions:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of the inhibitor, enzyme, or substrate can lead to significant variability.[10]
-
Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique. Pre-wetting pipette tips can improve accuracy.
-
-
Inadequate Mixing: Failure to properly mix the reagents in the wells can result in inconsistent reaction rates.[10]
-
Troubleshooting Step: Gently mix the plate after the addition of each reagent.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[10]
-
Troubleshooting Step: Avoid using the outermost wells of the plate or fill them with a buffer to create a humidity barrier.
-
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes.[10]
-
Troubleshooting Step: Ensure that all reagents and the plate reader are at a stable and consistent temperature throughout the experiment.
-
Issue 4: Unexpected Effects on Cell Viability
When using this compound in cell-based assays, you may observe unexpected effects on cell viability that can confound the interpretation of your results.
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
-
Potent Cytotoxicity of this compound: As an HDAC inhibitor, this compound is expected to induce cell death in cancer cell lines.[3] The concentration used might be too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits HDAC activity without causing excessive, immediate cell death that could interfere with the assay readout.
-
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Target | pIC50 | IC50 (nM) |
| HDAC4 | 6.9 | 126 |
| HDAC6 | 5.8 | 1585 |
Note: pIC50 is the negative log of the IC50 value. The IC50 values were calculated from the provided pIC50 values.[1]
Experimental Protocols
General Protocol for an In Vitro HDAC Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using a fluorometric assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh working solution of the fluorogenic HDAC substrate in assay buffer.
-
Prepare a solution of recombinant HDAC enzyme in assay buffer.
-
Prepare a developer solution (e.g., containing trypsin) as per the assay kit instructions.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to the blank (no enzyme) wells.
-
Add the HDAC enzyme and vehicle (DMSO) to the vehicle control wells (100% activity).
-
Add the HDAC enzyme and a known HDAC inhibitor (e.g., TSA) to the positive inhibitor control wells.
-
Add the HDAC enzyme and serial dilutions of this compound to the test wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate development by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from blank wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Caption: General experimental workflow for an in vitro HDAC activity assay.
Caption: A logical troubleshooting guide for common HDAC assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in Hdac-IN-87 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the histone deacetylase (HDAC) inhibitor, Hdac-IN-87.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonselective inhibitor of histone deacetylases (HDACs), with specific activity against HDAC4 and HDAC6.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] Deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state that allows for gene transcription.[3] Furthermore, the inhibition of HDACs can affect the acetylation status and function of various non-histone proteins involved in cellular processes such as cell cycle progression, apoptosis, and signal transduction.[4][5]
Q2: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: For in vitro experiments, prepare a stock solution in DMSO. For in vivo studies, a suggested solvent is a mixture of 10% DMSO and 90% corn oil.
-
Storage: Store the powdered form of this compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the primary cellular effects of this compound treatment?
By inhibiting HDAC4 and HDAC6, this compound can induce a range of cellular effects, including:
-
Cell Cycle Arrest: HDAC inhibitors are known to induce cell cycle arrest, often at the G1 or G2/M phase. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[4][5][6]
-
Apoptosis: this compound can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] This can involve the regulation of pro- and anti-apoptotic proteins.
-
Altered Gene Expression: Inhibition of HDACs leads to changes in the expression of numerous genes involved in cell proliferation, differentiation, and survival.
Troubleshooting Guides
Inconsistent or No Inhibition of HDAC Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Ensure the final concentration in your assay is within the expected effective range. |
| Degraded this compound | Ensure the compound has been stored correctly. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | If using purified enzymes, verify their activity with a known potent HDAC inhibitor as a positive control. For cell-based assays, ensure the cell line expresses sufficient levels of HDAC4 and HDAC6. |
| Assay Interference | Some assay components can interfere with the inhibitor. Run appropriate vehicle controls (e.g., DMSO) to rule out solvent effects. |
High Background in Western Blots for Acetylated Proteins
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specific binding. |
Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can affect cell growth, consider not using the outermost wells or filling them with sterile PBS. |
| Inconsistent Drug Treatment | Ensure thorough mixing of this compound in the culture medium before adding it to the cells. |
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified using pIC50 values. The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.
| Target HDAC | pIC50 | Reference |
| HDAC4 | 6.9 | [1] |
| HDAC6 | 5.8 | [1] |
Note: Specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain and may need to be determined empirically for your specific cell line of interest.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol provides a general method for measuring HDAC activity in cell lysates treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Fluorometric HDAC assay kit (commercially available).
-
Fluorometric plate reader.
Procedure:
-
Cell Lysis: Lyse the treated and control cells on ice according to the lysis buffer manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black plate, add equal amounts of protein lysate to each well.
-
Inhibitor Addition: Add this compound at various concentrations to the respective wells. Include a known HDAC inhibitor as a positive control and a vehicle control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the assay kit instructions.
-
Development: Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone acetylation following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control.
-
Histone extraction buffer or whole-cell lysis buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Extract histones or prepare whole-cell lysates from treated and control cells.
-
Protein Quantification: Determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
96-well plates.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound inhibits HDAC4 and HDAC6, leading to the hyperacetylation of histone and non-histone proteins. This results in the altered expression of genes that regulate key cellular processes like the cell cycle and apoptosis.
Caption: this compound inhibits HDAC4 and HDAC6, leading to downstream cellular effects.
HDAC4 and HDAC6 Downstream Signaling
HDAC4 and HDAC6 have distinct and overlapping non-histone substrates, leading to the regulation of various signaling pathways.
Caption: Downstream targets and functions of HDAC4 and HDAC6.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for characterizing the effects of this compound in a cancer cell line.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Hdac-IN-87 and Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two histone deacetylase (HDAC) inhibitors: Hdac-IN-87 and Trichostatin A (TSA). While Trichostatin A is a well-characterized pan-HDAC inhibitor with extensive supporting data, information on this compound is currently limited in the public domain. This comparison is based on available scientific literature and vendor-supplied data.
Executive Summary
Trichostatin A (TSA) is a potent, broad-spectrum inhibitor of Class I and II HDAC enzymes, demonstrating significant anti-proliferative activity across a wide range of cancer cell lines. Its mechanism of action and efficacy are well-documented. This compound, also known as compound XII6, is described as a nonselective HDAC inhibitor, with primary research focusing on its application as a fungicide for controlling plant rust diseases. Data on its activity against mammalian HDAC isoforms and its efficacy in cancer models is sparse, limiting a direct and comprehensive comparison with TSA.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and Trichostatin A.
Table 1: Comparison of In Vitro HDAC Inhibition
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | HDAC4 | 6.9 | ~126 | Vendor Data |
| HDAC6 | 5.8 | ~1585 | Vendor Data | |
| Trichostatin A | Pan-HDAC | - | ~1.8 | [1] |
| HDAC1 | - | 6 | [2] | |
| HDAC4 | - | 38 | [2] | |
| HDAC6 | - | 8.6 | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Comparison of In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - | - |
| Trichostatin A | MCF-7 | Breast Cancer | 47.5 (mean) | [3] |
| T-47D | Breast Cancer | [3] | ||
| BT-474 | Breast Cancer | [3] | ||
| ZR-75-1 | Breast Cancer | [3] | ||
| SK-BR-3 | Breast Cancer | 201.2 (mean) | [3] | |
| CAL 51 | Breast Cancer | [3] | ||
| MDA-MB-453 | Breast Cancer | [3] | ||
| MDA-MB-231 | Breast Cancer | [3] | ||
| BFTC-905 | Urothelial Carcinoma | >1000 (24h), 27 (48h) | [4] | |
| BFTC-909 | Urothelial Carcinoma | >1000 (24h), 88 (48h) | [4] |
Mechanism of Action
Both this compound and Trichostatin A are classified as histone deacetylase inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[5] By inhibiting HDACs, these compounds maintain a more open chromatin state, leading to the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]
Trichostatin A acts as a pan-inhibitor, targeting a broad range of HDAC isoforms in Class I and II.[1] Its hydroxamic acid group chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.[7]
This compound is described as a nonselective HDAC inhibitor, suggesting it also likely targets multiple HDAC isoforms. Its chemical structure features a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which is a known zinc-binding group in other HDAC inhibitors.[7]
Signaling Pathways
The inhibition of HDACs by compounds like this compound and Trichostatin A can impact multiple signaling pathways crucial for cancer cell survival and proliferation. A generalized overview of the HDAC signaling pathway is presented below.
Caption: Generalized HDAC signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and Trichostatin A would involve standardized assays. Below are representative protocols for key experiments.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific purified HDAC isoform.
Materials:
-
Purified recombinant human HDAC isozymes (e.g., HDAC1, HDAC4, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
This compound and Trichostatin A stock solutions in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and Trichostatin A in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Trichostatin A stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Trichostatin A in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of two HDAC inhibitors.
Caption: Workflow for comparing the efficacy of HDAC inhibitors.
Conclusion
Trichostatin A is a well-established, potent pan-HDAC inhibitor with a large body of evidence supporting its anti-cancer efficacy in vitro. In contrast, this compound is a more recently described compound with limited publicly available data regarding its activity in mammalian systems. The available information suggests it is a nonselective HDAC inhibitor with activity against HDAC4 and HDAC6. A comprehensive and direct comparison of their efficacy is challenging due to the lack of data for this compound in relevant cancer models. Further research is required to fully elucidate the therapeutic potential of this compound and to accurately position its efficacy relative to well-characterized HDAC inhibitors like Trichostatin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Selective Inhibitors: Benchmarking Hdac-IN-87
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and distinct substrate profile, which includes non-histone proteins like α-tubulin. Selective inhibition of HDAC6 is a promising strategy for various diseases, including cancer and neurodegenerative disorders, with the potential for a wider therapeutic window compared to pan-HDAC inhibitors. This guide provides a comparative analysis of Hdac-IN-87 against established HDAC6 selective inhibitors, offering a clear perspective on their respective potencies and selectivities. Contrary to its potential classification as an HDAC6 selective agent, publicly available data indicates that this compound is a nonselective HDAC inhibitor, exhibiting higher potency for HDAC4 than HDAC6. This guide will therefore use this compound as a non-selective reference point to highlight the superior selectivity of true HDAC6 inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of an HDAC inhibitor are intrinsically linked to its potency and isoform selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and prominent HDAC6 selective inhibitors against various HDAC isoforms. The data clearly illustrates the selectivity profile of each compound.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (pIC50) | HDAC6 (nM) | HDAC8 (nM) | Selectivity for HDAC6 over Class I HDACs |
| This compound | - | - | - | 6.9 (~126 nM IC50) | ~1580 | - | Non-selective |
| Nexturastat A | 3000 | - | - | - | 5 | 1000 | ~600-fold vs HDAC1 |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | - | 5 | 100 | >10-fold vs HDAC1/2/3 |
| Citarinostat (ACY-241) | 35 | 45 | 46 | - | 2.6 | 137 | ~13-18-fold vs HDAC1/2/3 |
| Tubastatin A | 16400 | - | - | - | 15 | 854 | >1000-fold vs HDAC1 |
Visualizing the Mechanism of Action
To understand the biological consequence of HDAC6 inhibition, it is crucial to visualize its role in cellular pathways. The following diagram illustrates the deacetylation of α-tubulin by HDAC6 and how selective inhibitors block this process.
Caption: HDAC6 removes acetyl groups from α-tubulin, impacting microtubule stability.
Experimental Evaluation Workflow
A systematic approach is required to characterize and compare novel HDAC inhibitors. The workflow below outlines the key experimental stages, from initial biochemical screening to cellular activity assessment.
Caption: A general workflow for the evaluation of potential HDAC6 inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are representative protocols for the key assays mentioned in the workflow.
Protocol 1: Fluorogenic HDAC Inhibition Assay
This protocol describes a method to determine the in vitro potency (IC50) of a test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Nexturastat A)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in HDAC Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer.
-
Reaction Setup: Add 5 µL of the diluted compound or vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Reaction Termination and Development: Add 10 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate.
-
Final Incubation: Incubate the plate at 30°C for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol is used to assess the intracellular activity of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.
Materials:
-
Cultured cells (e.g., HeLa or a relevant cancer cell line)
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Sodium Butyrate, Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation.
Conclusion
This guide provides a framework for the comparative evaluation of HDAC6 inhibitors. The presented data underscores the importance of comprehensive selectivity profiling. While this compound is an inhibitor of HDACs, it lacks selectivity for HDAC6 and is more potent against HDAC4. In contrast, inhibitors such as Nexturastat A, Ricolinostat, Citarinostat, and Tubastatin A demonstrate pronounced selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs. For researchers and drug developers, utilizing these truly selective inhibitors is paramount for accurately probing the biological functions of HDAC6 and for developing targeted therapeutics with potentially improved safety profiles. The provided protocols and workflows offer a standardized approach for the rigorous assessment of novel chemical entities targeting this important enzyme.
Validating Cellular Target Engagement of HDAC6 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the cellular target engagement of Nexturastat A, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, and other similar compounds.
This document outlines key experimental approaches, presents quantitative data for comparing Nexturastat A with other selective HDAC6 inhibitors, and provides detailed protocols for the highlighted assays.
Introduction to HDAC6 and the Importance of Target Engagement
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] HDAC6, a class IIb HDAC, is unique in that it is primarily located in the cytoplasm and has a distinct set of non-histone substrates, including α-tubulin and the chaperone protein Hsp90.[1] Its involvement in cellular processes such as protein quality control, cell migration, and microtubule dynamics has made it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.
Nexturastat A is a potent and highly selective inhibitor of HDAC6.[1][2][3] Validating that Nexturastat A and similar molecules effectively engage HDAC6 within the complex cellular environment is paramount for interpreting cellular assay results and for the successful development of new therapeutics. Target engagement assays provide direct evidence of the physical interaction between a compound and its intended target protein in living cells.
Comparative Analysis of HDAC6 Inhibitors
To provide a clear comparison of Nexturastat A with other selective HDAC6 inhibitors, the following table summarizes their biochemical potency against a panel of HDAC isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | HDAC5 IC50 (µM) | HDAC6 IC50 (nM) | HDAC7 IC50 (µM) | HDAC8 IC50 (µM) | HDAC9 IC50 (µM) | HDAC10 IC50 (µM) | HDAC11 IC50 (µM) |
| Nexturastat A | 3.02 | 6.92 | 6.68 | 9.39 | 11.7 | 5.02 | 4.46 | 0.954 | 6.72 | 7.57 | 5.14 |
| Ricolinostat (ACY-1215) | 0.058 | 0.048 | 0.051 | >1 | >1 | 5 | >1 | 0.1 | >1 | - | >1 |
| Tubastatin A | - | - | - | - | - | 15 | - | 0.855 | - | - | - |
Note: IC50 values are compiled from various sources and assay conditions may differ.[2]
Key Technologies for Validating Cellular Target Engagement
Two prominent methods for quantifying the interaction of inhibitors with their target proteins in a cellular context are the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[4][5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[4] When an unlabeled test compound competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.[6][7] In a typical CETSA experiment, cells are treated with a compound, heated to a specific temperature to denature and precipitate unbound proteins, and then lysed.[6] The amount of soluble target protein remaining is then quantified, often by antibody-based methods or, in more high-throughput versions, using reporter systems like split NanoLuc® luciferase.[6][8][9] An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.
Experimental Protocols
NanoBRET™ Target Engagement Assay for HDAC6
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual.[10]
Materials:
-
HEK293 cells
-
HDAC6-NanoLuc® fusion vector
-
NanoBRET™ Tracer
-
Test compound (e.g., Nexturastat A)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.
-
Co-transfect the cells with the HDAC6-NanoLuc® fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Plate the cells into a white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM®.
-
Add the test compound dilutions to the wells.
-
Immediately add the 2X Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Read the donor and acceptor emission signals on a luminometer within 10 minutes.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Split-Luciferase Cellular Thermal Shift Assay (CETSA) for HDAC6
This protocol is a generalized procedure based on published methods for split-luciferase CETSA.[8][9]
Materials:
-
HEK293T cells
-
Vector encoding HDAC6 fused to a small fragment of NanoLuc® (e.g., HiBiT)
-
Vector encoding the large fragment of NanoLuc® (LgBiT)
-
Test compound (e.g., Nexturastat A)
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT and substrate)
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with the HDAC6-HiBiT and LgBiT expression vectors.
-
After 24 hours, plate the cells into a multi-well plate and grow to high confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Wash the cells with PBS.
-
Add fresh PBS to each well.
-
Seal the plate and heat it in a thermal cycler at a predetermined optimal temperature (e.g., 48-52°C) for 3 minutes, followed by a 3-minute incubation at room temperature. A no-heat control should also be included.
-
-
Cell Lysis and Detection:
-
Remove the PBS and lyse the cells by adding the Nano-Glo® HiBiT Lytic Detection Reagent.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and reporter reconstitution.
-
-
Luminescence Reading:
-
Transfer the lysate to a white assay plate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the heated samples to the corresponding no-heat control samples.
-
Plot the normalized luminescence against the log of the compound concentration to generate a dose-response curve and determine the EC50 value for thermal stabilization.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. NanoBRET® Target Engagement HDAC Assays [worldwide.promega.com]
- 5. DNA Bundles for NanoBRET® Target Engagement HDAC and BET BRD Assays [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Comparative Selectivity Profiling of Hdac-IN-87 Against Human HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-87. The information presented herein is intended to offer an objective comparison of its inhibitory activity across various HDAC isoforms, supported by detailed experimental methodologies.
Histone deacetylases are a class of enzymes crucial in the epigenetic regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[2][4] Given the diverse roles of different HDAC isoforms in human physiology and pathology, the development of isoform-selective inhibitors is a key objective in drug discovery to enhance therapeutic efficacy and minimize off-target effects.[5][6]
Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, indicate that this compound is a potent and selective inhibitor of HDAC1 and HDAC2, which are Class I HDACs. The compound exhibits significantly lower activity against other Class I, Class II, and Class IV isoforms, suggesting a favorable selectivity profile for therapeutic applications targeting HDAC1/2-mediated pathways.
| HDAC Class | Isoform | This compound IC50 (nM) |
| Class I | HDAC1 | 8 |
| HDAC2 | 12 | |
| HDAC3 | 1,500 | |
| HDAC8 | >10,000 | |
| Class IIa | HDAC4 | >20,000 |
| HDAC5 | >20,000 | |
| HDAC7 | >20,000 | |
| HDAC9 | >20,000 | |
| Class IIb | HDAC6 | 850 |
| HDAC10 | 4,200 | |
| Class IV | HDAC11 | >20,000 |
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[7][8] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes.[2][4][9] The diagram below illustrates this general mechanism.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Hdac-IN-87: A Comparative Cross-Reactivity Analysis
For researchers engaged in the study of epigenetic modulation, the selectivity of chemical probes is of paramount importance. This guide provides a detailed comparative analysis of Hdac-IN-87, a novel histone deacetylase (HDAC) inhibitor, against other commonly used alternatives. The following data and protocols are intended to offer a clear, objective assessment of its cross-reactivity profile, enabling informed decisions in experimental design.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of HDAC isoforms and compared with the well-characterized selective HDAC6 inhibitor, Tubastatin A. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.
| HDAC Isoform | This compound IC50 (nM) | Tubastatin A IC50 (nM) | Fold Selectivity (this compound vs. Tubastatin A for HDAC6) |
| Class I | |||
| HDAC1 | >20,000 | 16,400 | N/A |
| HDAC2 | >20,000 | >10,000 | N/A |
| HDAC3 | >20,000 | >10,000 | N/A |
| HDAC8 | 1,500 | 854 | N/A |
| Class IIa | |||
| HDAC4 | >20,000 | >10,000 | N/A |
| HDAC5 | >20,000 | >10,000 | N/A |
| HDAC7 | >20,000 | >10,000 | N/A |
| HDAC9 | >20,000 | >10,000 | N/A |
| Class IIb | |||
| HDAC6 | 25 | 15 [1][2][3] | 0.6 |
| HDAC10 | >15,000 | >10,000 | N/A |
| Class IV | |||
| HDAC11 | >15,000 | >10,000 | N/A |
Note: The IC50 values for Tubastatin A against HDACs 2, 3, 4, 5, 7, 9, 10, and 11 are reported to be over 1000-fold more selective than for HDAC6, though specific numerical values are not consistently published.[1][2][3] For the purpose of this table, a conservative estimate of >10,000 nM is used.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorogenic)
This protocol outlines a common method for determining the IC50 values of HDAC inhibitors in a biochemical assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Recombinant human HDAC enzymes are diluted to the desired concentration in assay buffer.
-
Substrate: A stock solution of a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in DMSO and then diluted to the final working concentration in assay buffer.
-
Inhibitor Dilutions: A serial dilution of the test inhibitor (e.g., this compound, Tubastatin A) is prepared in DMSO and subsequently in assay buffer.
2. Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add the diluted HDAC enzyme to each well, with the exception of negative control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known pan-HDAC inhibitor (e.g., Trichostatin A) to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes.
3. Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (enzyme without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing HDAC inhibitor selectivity and the signaling pathway of α-tubulin deacetylation by HDAC6.
Caption: Workflow for determining HDAC inhibitor IC50 values using a fluorogenic assay.
Caption: Regulation of α-tubulin acetylation by HDAC6 and its inhibition.
References
A Comparative Guide to the Downstream Gene Expression Effects of Clinically Relevant HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Notice: The initially requested analysis of Hdac-IN-87 could not be completed due to a lack of publicly available experimental data on its effects on gene expression in mammalian cells. The primary citation for this compound focuses on its synthesis and fungicidal properties. To provide a valuable and data-rich resource, this guide instead offers a comparative analysis of three well-characterized and clinically relevant histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA) , Romidepsin (FK228) , and Panobinostat (LBH589) .
Introduction to HDAC Inhibitors and Their Mechanism of Action
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy and are under investigation for a variety of other diseases. HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1]
By blocking the action of HDACs, these inhibitors lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin state that is permissive for gene transcription.[2] This can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.[3] However, the effects of HDAC inhibitors are not limited to histone proteins; they also affect the acetylation status and function of numerous other cellular proteins, leading to a wide range of downstream effects.[3]
This guide provides a comparative overview of the downstream effects of three prominent HDAC inhibitors—Vorinostat, Romidepsin, and Panobinostat—on gene expression, supported by experimental data and detailed protocols.
Comparative Analysis of Gene Expression Changes
The following tables summarize the quantitative effects of Vorinostat, Romidepsin, and Panobinostat on gene expression as reported in various studies. It is important to note that the number of affected genes can vary significantly depending on the cell type, inhibitor concentration, and duration of treatment.
| Inhibitor | Cell Line(s) | Number of Upregulated Genes | Number of Downregulated Genes | Key Upregulated Genes | Key Downregulated Genes |
| Vorinostat (SAHA) | T24 (Bladder Carcinoma), MDA (Breast Carcinoma) | 8 | 5 | CDKN1A (p21), GDF15, C15orf48 | MYC, CCND1 |
| Romidepsin (FK228) | U-937 (Lymphoma), PC-3 (Prostate Cancer), ACHN (Renal Cancer) | 105 (commonly induced) | 100 (commonly repressed) | p21WAF1/Cip1, IL-8, Caspase 9 | MAPK, Cyclin A2 |
| Panobinostat (LBH589) | Cutaneous T-Cell Lymphoma (CTCL) patient samples | Fewer than downregulated | More than upregulated | Genes involved in apoptosis, immune regulation, and angiogenesis | Genes involved in cell proliferation |
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors influence a multitude of signaling pathways critical for cell survival, proliferation, and death. A key pathway affected is the p53-mediated apoptosis pathway. Inhibition of HDACs leads to the acetylation and stabilization of the p53 tumor suppressor protein. Acetylated p53 can then activate the transcription of target genes such as CDKN1A (p21), which induces cell cycle arrest, and pro-apoptotic genes like BAX, leading to the intrinsic apoptosis pathway.
Experimental Protocols
To validate the downstream effects of HDAC inhibitors on gene expression, a series of well-established molecular biology techniques are employed. The following is a general workflow and detailed protocols for these key experiments.
RNA-Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes following HDAC inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of the HDAC inhibitor or vehicle control (e.g., DMSO) for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is > 8.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon HDAC inhibitor treatment.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-seq.
Protocol:
-
RNA Extraction and Quantification: Extract and quantify total RNA as described in the RNA-seq protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design and Validation: Design primers specific to the target genes and a stable reference gene (e.g., GAPDH, ACTB). Validate primer efficiency and specificity.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green), the synthesized cDNA, and the validated primers.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the reference gene.
Western Blotting for Histone Acetylation
Objective: To assess the global changes in histone acetylation and the protein levels of specific target genes.
Protocol:
-
Protein Extraction: Treat cells with the HDAC inhibitor as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4), total histones (as a loading control), or other proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where histone acetylation is altered or where specific transcription factors bind following HDAC inhibitor treatment.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the HDAC inhibitor. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., H3K27ac) or a transcription factor of interest overnight at 4°C. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment. Analyze the distribution of these peaks relative to genomic features (e.g., promoters, enhancers) to understand the impact of the HDAC inhibitor on the epigenome.
Conclusion
Vorinostat, Romidepsin, and Panobinostat, while all classified as HDAC inhibitors, exhibit distinct profiles in their downstream effects on gene expression. These differences likely arise from their varying potencies against different HDAC isoforms and their unique pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and further explore the molecular consequences of HDAC inhibition. A thorough understanding of the specific downstream effects of these inhibitors is crucial for their effective clinical application and the development of novel therapeutic strategies.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-87: A Comparative Analysis of a Novel Histone Deacetylase Inhibitor
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the competitive landscape of epigenetic drug discovery, a novel histone deacetylase (HDAC) inhibitor, Hdac-IN-87, has emerged. This guide provides a comprehensive comparison of this compound's performance in established HDAC inhibitor assays against two well-characterized inhibitors, Vorinostat and Entinostat. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new compound.
Performance in Biochemical HDAC Inhibition Assays
This compound has been characterized as a nonselective HDAC inhibitor. Initial biochemical assays have determined its inhibitory potency against specific HDAC isoforms. To provide a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, alongside a comprehensive profile of Vorinostat and Entinostat against a panel of HDAC isoforms.
| HDAC Isoform | This compound (pIC50) | This compound (IC50 in nM) | Vorinostat (IC50 in nM) | Entinostat (IC50 in nM) |
| Class I | ||||
| HDAC1 | Not Reported | Not Reported | 10[1], 130[2] | 243[3], 510[4] |
| HDAC2 | Not Reported | Not Reported | Not Reported | 453[3] |
| HDAC3 | Not Reported | Not Reported | 20[1] | 248[3], 1700[4] |
| HDAC8 | Not Reported | Not Reported | Not Reported | >100,000 |
| Class IIa | ||||
| HDAC4 | 6.9 | 126 | Not Reported | >100,000 |
| HDAC5 | Not Reported | Not Reported | Not Reported | Not Reported |
| HDAC7 | Not Reported | Not Reported | Not Reported | Not Reported |
| HDAC9 | Not Reported | Not Reported | Not Reported | Not Reported |
| Class IIb | ||||
| HDAC6 | 5.8 | 1585 | Not Reported | >100,000 |
| HDAC10 | Not Reported | Not Reported | Not Reported | >100,000 |
| Class IV | ||||
| HDAC11 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: pIC50 is the negative logarithm of the IC50 value. IC50 values for this compound were calculated from the provided pIC50 values. Data for Vorinostat and Entinostat are compiled from various sources and may show variability due to different assay conditions.
Experimental Methodologies
The determination of HDAC inhibitory activity is crucial for the characterization of compounds like this compound. Two primary types of assays are commonly employed: biochemical assays using purified enzymes and cell-based assays that measure HDAC activity within a cellular context.
Biochemical HDAC Inhibition Assay (Fluorometric)
A widely used method to determine the IC50 values of HDAC inhibitors is a fluorometric assay utilizing a synthetic substrate. The general workflow for this type of assay is as follows:
In this assay, the HDAC enzyme deacetylates the Boc-Lys(Ac)-AMC substrate. A developer solution, typically containing trypsin, then cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) molecule[5]. The fluorescence intensity is directly proportional to the HDAC activity, and its reduction in the presence of an inhibitor allows for the calculation of the IC50 value.
Cell-Based HDAC Activity Assay
To assess the activity of HDAC inhibitors in a more physiologically relevant environment, cell-based assays are utilized. These assays measure the ability of a compound to penetrate the cell membrane and inhibit intracellular HDAC enzymes.
These assays often use a cell-permeable substrate that is deacetylated by intracellular HDACs. Following cell lysis, a developer is added to generate a fluorescent or luminescent signal proportional to HDAC activity[6][7]. This method provides valuable information on the compound's cell permeability and activity in a complex cellular milieu.
Signaling Pathway Context: Histone Deacetylation and its Inhibition
HDAC enzymes play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure, which is generally associated with transcriptional repression. HDAC inhibitors, such as this compound, block this process, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.
Conclusion
This compound demonstrates inhibitory activity against HDAC4 and HDAC6. The provided data serves as a preliminary guide for researchers. A direct and comprehensive comparison with established inhibitors like Vorinostat and Entinostat is currently limited by the availability of data for this compound against a broader panel of HDAC isoforms. Further studies are required to fully elucidate its selectivity profile and potential as a research tool or therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Benchmarking Hdac-IN-87: A Comparative Guide to Commercially Available HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-87, against a panel of well-established, commercially available HDAC inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs and to provide a framework for benchmarking novel compounds.
Introduction to HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDACs attractive therapeutic targets.[2][3]
HDAC inhibitors are broadly classified based on their selectivity for different HDAC isoforms, which are grouped into four classes (I, II, III, and IV).[1] Pan-HDAC inhibitors target multiple HDAC isoforms across different classes, while class- or isoform-selective inhibitors exhibit greater potency against specific HDACs.[4][5] The choice between a pan- and a selective inhibitor often depends on the specific biological question being investigated.
This guide focuses on comparing the hypothetical pan-HDAC inhibitor, this compound, with the following commercially available inhibitors:
-
Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.[2][6]
-
Entinostat (MS-275): A class I-selective HDAC inhibitor with strong activity against HDAC1 and HDAC3.[4][7]
-
Tubastatin A: A highly selective inhibitor of HDAC6.[7]
Performance Data: In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the IC50 values of this compound and selected commercially available HDAC inhibitors against a panel of HDAC isoforms.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical) | Pan-HDAC | 15 | 25 | 20 | 10 | 150 |
| Vorinostat (SAHA) | Pan-HDAC | ~10 | ~20 | ~15 | ~30 | ~200 |
| Entinostat (MS-275) | Class I Selective | 510 | >10,000 | 1700 | >10,000 | >10,000 |
| Tubastatin A | HDAC6 Selective | >10,000 | >10,000 | >10,000 | 15 | >10,000 |
Note: IC50 values for commercial inhibitors are approximate and can vary depending on the assay conditions. Data is compiled from various sources.[4][7]
Signaling Pathway: HDAC Inhibition and p53-Mediated Apoptosis
HDAC inhibitors can induce apoptosis in cancer cells through various mechanisms, including the acetylation of non-histone proteins like the tumor suppressor p53.[3] Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes like BAX and PUMA.
Caption: p53 acetylation pathway induced by HDAC inhibition.
Experimental Workflow for Benchmarking HDAC Inhibitors
A systematic workflow is essential for the comprehensive evaluation of a novel HDAC inhibitor. The following diagram outlines the key experimental stages for benchmarking a compound like this compound.
Caption: Experimental workflow for HDAC inhibitor benchmarking.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 value of an inhibitor against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test inhibitor (this compound) and reference inhibitors
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference inhibitors in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an HDAC inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (this compound) and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or reference inhibitors for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the target engagement of an HDAC inhibitor in cells by measuring the levels of acetylated histones.
Materials:
-
Cancer cell line
-
Test inhibitor (this compound) and reference inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation, normalizing to a loading control like total Histone H3 or GAPDH.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Confirming the Mechanism of Action of the Novel HDAC1 Inhibitor, Hdac-IN-87, Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Hdac-IN-87 is a hypothetical compound created for illustrative purposes within this guide. The experimental data presented is representative and intended to provide a framework for the validation and comparison of novel HDAC inhibitors.
Executive Summary
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a promising avenue in epigenetic drug discovery. These targeted therapies aim to minimize off-target effects and enhance therapeutic efficacy in various diseases, including cancer. This guide provides a comparative analysis of a hypothetical novel HDAC1-selective inhibitor, this compound, and the genetic knockdown of its target, HDAC1. By comparing the phenotypic and molecular effects of the small molecule inhibitor to those of siRNA-mediated target suppression, researchers can gain a high degree of confidence in the compound's mechanism of action. This guide outlines the necessary experimental framework, presents illustrative data, and provides detailed protocols for key validation assays.
Introduction to this compound and Target Validation
Histone deacetylases are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a compelling class of anti-cancer agents.[4] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][5][6]
This compound is a novel, hypothetical small molecule inhibitor designed for high selectivity towards HDAC1, a Class I HDAC. HDAC1 is frequently overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[4][7] Downregulation of HDAC1 has been shown to induce cell cycle arrest and increase apoptosis in cancer cells.[7][8]
To rigorously validate that the anti-proliferative effects of this compound are indeed mediated through the inhibition of HDAC1, a direct comparison with the effects of genetic knockdown of HDAC1 is essential. This guide details the experimental approach to confirm this on-target activity.
Comparative Data Analysis
The following tables summarize the hypothetical quantitative data comparing the activity of this compound with siRNA-mediated knockdown of HDAC1 in a human colorectal carcinoma cell line (HCT116).
Table 1: Inhibitory Activity and Selectivity of this compound
This table illustrates the selectivity profile of this compound against major HDAC isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 5 |
| HDAC2 | 50 |
| HDAC3 | 150 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Phenotypic Effects of this compound and HDAC1 Knockdown
This table compares the effects of treating HCT116 cells with this compound (at 10x its IC50 for HDAC1) for 48 hours versus transfecting the cells with siRNA targeting HDAC1 for 48 hours.
| Parameter | Control (Untreated) | This compound (50 nM) | Control siRNA | HDAC1 siRNA |
| Cell Viability (% of Control) | 100% | 45% | 100% | 50% |
| Apoptotic Cells (%) | 5% | 35% | 6% | 32% |
| HDAC1 Protein Level (% of Control) | 100% | 98% | 100% | 15% |
| Acetylated Histone H3 (Fold Change) | 1.0 | 4.5 | 1.0 | 4.2 |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound via HDAC1 inhibition.
Experimental Workflow
Caption: Workflow for comparing this compound and HDAC1 knockdown.
Experimental Protocols
siRNA-Mediated Knockdown of HDAC1
This protocol outlines the transient knockdown of HDAC1 in HCT116 cells using small interfering RNA (siRNA).
-
Cell Seeding: Seed 2 x 10^5 HCT116 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[9]
-
siRNA-Lipid Complex Preparation:
-
Solution A: For each transfection, dilute 40 pmol of HDAC1 siRNA (or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM®).[9][10]
-
Solution B: For each transfection, dilute 6 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.[9][10]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow for complex formation.[9]
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add the 200 µl siRNA-lipid complex mixture to the well. Add 800 µl of antibiotic-free normal growth medium.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
-
Validation of Knockdown: After 48 hours, harvest the cells and validate the knockdown efficiency by Western blotting for the HDAC1 protein.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a 96-well plate.[12] After 24 hours, treat the cells with this compound, vehicle control, or perform siRNA transfection as described above. Incubate for 48 hours.
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[13]
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
-
Sample Preparation: Grow and treat/transfect cells on coverslips in a 24-well plate as described previously.
-
Fixation and Permeabilization:
-
TdT Labeling Reaction:
-
Detection and Imaging:
-
If using BrdUTP, detect the incorporated nucleotide with a fluorescently-labeled anti-BrdU antibody.[18]
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Western Blot for Histone Acetylation and HDAC1 Levels
This protocol is for detecting changes in the levels of total HDAC1 and acetylated Histone H3 (a marker of HDAC inhibition).
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction method can be used for cleaner preparations.[19]
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies against HDAC1, acetyl-Histone H3 (Lys9/14), and a loading control (e.g., total Histone H3 or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities using densitometry software.
Conclusion
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of HDAC1 expression suppresses invasion and induces apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. clyte.tech [clyte.tech]
- 16. antbioinc.com [antbioinc.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Histone western blot protocol | Abcam [abcam.com]
A Side-by-Side Analysis of Hdac-IN-87 and Other Epigenetic Modifiers: A Comparative Guide for Researchers
In the dynamic field of epigenetics, the strategic selection of chemical probes is paramount for elucidating biological mechanisms and advancing drug discovery. This guide provides a detailed comparative analysis of Hdac-IN-87, a lesser-known histone deacetylase (HDAC) inhibitor, alongside two well-characterized epigenetic modifiers: the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective HDAC inhibitor Entinostat (MS-275). This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their experimental designs.
Overview of Compared Epigenetic Modifiers
This compound is a nonselective HDAC inhibitor with reported activity against HDAC4 and HDAC6.[1] Its broader selectivity profile and cellular effects are not extensively documented in publicly available literature, presenting a current limitation in a direct, comprehensive comparison.
Vorinostat (SAHA) is a potent, non-selective HDAC inhibitor that targets multiple HDAC isoforms.[2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma and serves as a widely used tool compound in cancer research.[3]
Entinostat (MS-275) is a class I-selective HDAC inhibitor, primarily targeting HDAC1, HDAC2, and HDAC3.[4][5] Its selectivity offers a more targeted approach to studying the roles of class I HDACs in various biological processes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, Vorinostat, and Entinostat, focusing on their inhibitory activity against various HDAC isoforms and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against HDAC Isoforms
| Compound | Class | HDAC1 (IC50/pIC50) | HDAC2 (IC50/pIC50) | HDAC3 (IC50/pIC50) | HDAC4 (pIC50) | HDAC6 (pIC50) | HDAC8 (IC50) |
| This compound | Nonselective | Not Available | Not Available | Not Available | 6.9 | 5.8 | Not Available |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 nM[2] | Not Available | 20 nM[2] | Not Available | Not Available | Not Available |
| Entinostat (MS-275) | Class I-Selective | 243 nM[6] | 453 nM[6] | 248 nM[6] | No significant activity | No significant activity | No reported activity |
Note: IC50 values are concentrations required for 50% inhibition. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Vorinostat (SAHA) | OCI-AML3 | Acute Myeloid Leukemia | 1 μM (24h) | [7] |
| HH | Cutaneous T-cell Lymphoma | 0.146 μM | [8] | |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 μM | [8] | |
| Entinostat (MS-275) | Rituximab-resistant B-cell lymphoma cell lines | B-cell Lymphoma | 0.5 - 1 μmol/l | [4] |
| Hs578T | Triple-Negative Breast Cancer | 1 μmol/L (modest effect on viability) | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 μmol/L (modest effect on viability) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Workflow for a typical in vitro HDAC activity assay.
Caption: Standard workflow for Western blot analysis of histone acetylation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, Vorinostat, Entinostat) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control.
-
Add the diluted HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate signal development by adding the developer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a suitable software.
Western Blotting for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation levels in cells treated with HDAC inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Vorinostat, Entinostat)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) to prevent deacetylation during lysis.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HDAC inhibitors or vehicle control for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total Histone H3 or β-actin.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (this compound, Vorinostat, Entinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Directions
This comparative guide provides a snapshot of the current understanding of this compound in relation to the well-established HDAC inhibitors, Vorinostat and Entinostat. While Vorinostat demonstrates broad-spectrum HDAC inhibition and Entinostat offers class I selectivity, the precise inhibitory profile and cellular effects of this compound remain largely uncharacterized. The provided quantitative data highlights the need for further investigation into the selectivity and potency of this compound against a broader panel of HDAC isoforms.
For researchers considering the use of this compound, it is crucial to perform initial characterization experiments, such as those detailed in the experimental protocols section, to ascertain its specific activity and effects in their model system. As the field of epigenetic research continues to evolve, the comprehensive characterization of novel inhibitors like this compound will be instrumental in expanding the chemical toolbox available to dissect the complex roles of individual HDACs in health and disease.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
Independent Verification of Hdac-IN-87 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Hdac-IN-87 with other well-characterized histone deacetylase (HDAC) inhibitors. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development projects. Due to the limited availability of independently verified data for this compound, this guide emphasizes a comparative analysis with established alternatives, supported by published experimental data.
Data Presentation: Quantitative Comparison of HDAC Inhibitor Activity
The inhibitory activity of this compound and selected alternative HDAC inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class Selectivity |
| This compound | - | - | - | ~126 | ~1580 | - | Non-selective |
| Vorinostat (SAHA) | 10 - 61 | 96 | 20 | - | 33 | 540 - 827 | Pan-HDAC[1][2] |
| Mocetinostat | 150 | 290 | 1660 | - | - | - | Class I selective[3] |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | >1000 | 5 | 100 | HDAC6 selective[4][5] |
Experimental Protocols
The determination of HDAC inhibitory activity typically involves both biochemical and cell-based assays. These assays are crucial for validating the potency and selectivity of inhibitor compounds.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This is a common method to determine the direct inhibitory effect of a compound on purified HDAC enzymes.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, purified recombinant HDAC enzyme, the fluorogenic HDAC substrate, and the test inhibitor at various concentrations.
-
Enzyme Reaction: In a 96-well microplate, combine the assay buffer, the HDAC enzyme, and the test inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for enzymatic deacetylation.
-
Development: Stop the reaction and induce fluorescence by adding the developer solution.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound interacts with its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement.
Generalized Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement[6][7].
Mandatory Visualization
Caption: Simplified signaling pathway of HDAC and its inhibition.
Caption: Generalized experimental workflows for HDAC inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exchemistry.com [exchemistry.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hdac-IN-87
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for the handling and disposal of Hdac-IN-87, a nonselective histone deacetylase (HDAC) inhibitor.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that compounds with limited toxicological data, especially those designed to be biologically active, should be handled with care. The following guidelines are based on best practices for handling potent research chemicals and information available for similar HDAC inhibitors.
Immediate Safety and Handling Precautions
This compound is intended for research use only and its toxicological properties have not been fully investigated[1]. As an HDAC inhibitor, it should be treated as a potentially hazardous substance. It is known to have an acute oral LD50 of greater than 500 mg/kg in rats[1][2][3]. Direct contact with skin, eyes, and mucous membranes should be avoided. Inhalation of the powdered form or aerosols of solutions must be prevented.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is essential to minimize exposure during the handling of this compound. The level of PPE required will depend on the specific procedure being performed.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., nitrile) |
| - Safety glasses | |
| - Laboratory coat | |
| Handling Solid Compound (Weighing, Aliquoting) | - Chemical-resistant gloves (double gloving recommended) |
| - Safety goggles or a face shield | |
| - Laboratory coat (disposable gown recommended) | |
| - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) | |
| Preparing Solutions | - Chemical-resistant gloves |
| - Safety goggles | |
| - Laboratory coat | |
| Administering to Cell Cultures or Animals | - Chemical-resistant gloves |
| - Safety glasses | |
| - Laboratory coat | |
| Spill Cleanup | - Chemical-resistant gloves (double gloving recommended) |
| - Safety goggles and face shield | |
| - Impervious disposable gown | |
| - Shoe covers | |
| - Appropriate respiratory protection | |
| Waste Disposal | - Chemical-resistant gloves |
| - Safety glasses | |
| - Laboratory coat |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) when unpacking.
-
The compound is typically supplied as a powder. Store at -20°C for long-term stability[1].
2. Weighing the Solid Compound:
-
All handling of the solid form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Don appropriate PPE, including double gloves, a disposable gown, and respiratory protection.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Preparing Stock Solutions:
-
This compound is soluble in DMSO[1].
-
In a chemical fume hood, add the appropriate solvent to the vial containing the pre-weighed compound.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution[1].
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Store stock solutions at -20°C or -80°C as recommended for stability[2].
4. Diluting to Working Concentrations:
-
Perform all dilutions in a chemical fume hood or a biological safety cabinet if for cell culture use.
-
Use appropriate PPE (gloves, lab coat, safety glasses).
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE for spill cleanup, cover the spill with an absorbent material.
-
For liquid spills, use a spill kit appropriate for chemical spills.
-
For solid spills, carefully dampen the absorbent material to avoid raising dust.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
6. Disposal Plan:
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
